4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCLNMOYHCXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595947 | |
| Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-29-3 | |
| Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl Chloride
This technical guide provides a comprehensive overview of a plausible synthetic protocol for 4-bromo-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is predicated on the chlorosulfonation of 3-bromoanisole, leveraging established methodologies for the preparation of analogous sulfonyl chlorides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Sulfonyl chlorides are a critical class of organic compounds, widely utilized as precursors for the synthesis of sulfonamides, a functional group prevalent in numerous therapeutic agents.[1][2] The targeted compound, this compound, possesses a substitution pattern that makes it a valuable building block in medicinal chemistry. The synthesis of aryl sulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction of an aromatic compound with chlorosulfonic acid.[3] The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the chlorosulfonation of 3-bromoanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are dominant, leading to the substitution at the positions ortho and para to it. Given that the para position is blocked by the bromine atom, the sulfonyl chloride group is installed at the ortho position.
Caption: Synthesis of this compound from 3-bromoanisole.
The mechanism of chlorosulfonation involves the in-situ generation of the electrophile, chlorosulfonium ion (SO2Cl+), from chlorosulfonic acid.[3] This electrophile then attacks the electron-rich aromatic ring of 3-bromoanisole to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.
Experimental Protocol
The following protocol is adapted from a similar synthesis of 3-bromo-4-methoxy-benzenesulfonyl chloride.[4]
Materials:
-
3-Bromoanisole (starting material)
-
Chlorosulfonic acid (reagent)
-
Chloroform (solvent)
-
Crushed ice
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole (10.0 mmol, 1.87 g) in chloroform (5 mL).
-
Cooling: Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.
-
Addition of Reagent: Slowly add chlorosulfonic acid (30.0 mmol, 2.0 mL) dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5°C during the addition.
-
Reaction Progression: After the complete addition of chlorosulfonic acid, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash them with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of a structurally similar compound, 3-bromo-4-methoxy-benzenesulfonyl chloride, which can be used as a reference for the expected outcome of the described protocol.[4]
| Parameter | Value |
| Starting Material | 2-Bromoanisole |
| Moles of Starting Material | 10.0 mmol |
| Reagent | Chlorosulfonic acid |
| Moles of Reagent | 30.0 mmol |
| Solvent | Chloroform |
| Reaction Temperature | -5°C to Room Temperature |
| Reaction Time | 1.5 hours |
| Product Yield | 2.80 g (98%) |
| Product Name | 3-bromo-4-methoxybenzenesulfonyl chloride |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis, workup, and purification of this compound.
References
An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound of interest in synthetic organic chemistry, particularly as a building block in the development of novel sulfonamide derivatives. The presence of the bromo, methoxy, and sulfonyl chloride functional groups on the benzene ring offers versatile handles for chemical modification, making it a valuable intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its potential applications in drug discovery.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a reference, supplemented with experimental verification where critical.
| Property | Value | Source |
| CAS Number | 145915-29-3 | [1][2] |
| Molecular Formula | C₇H₆BrClO₃S | [3] |
| Molecular Weight | 285.54 g/mol | [3] |
| Appearance | White to off-white solid or liquid | [3][4] |
| Boiling Point | 329.2 ± 27.0 °C (Predicted) | [3][4] |
| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Refractive Index | 1.569 (Predicted) | [3] |
| Purity | >95% (Commercially available) | [3] |
| Solubility | No data available | [5] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Synthesis
The synthesis of this compound is typically achieved through the chlorosulfonation of the corresponding 3-bromoanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. While a specific detailed protocol for this exact isomer is not widely published, a general and reliable procedure can be adapted from the synthesis of similar compounds, such as 3-bromo-4-methoxy-benzenesulfonyl chloride.[6]
Experimental Protocol: Chlorosulfonation of 3-Bromoanisole
Materials:
-
3-Bromoanisole
-
Chlorosulfonic acid
-
Chloroform (or other suitable inert solvent like dichloromethane)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole (1 equivalent) in a suitable inert solvent such as chloroform.
-
Cool the solution in an ice-salt bath to between -5 °C and 0 °C.
-
Slowly add chlorosulfonic acid (approximately 3 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then gradually warm to room temperature and stir for another 1-2 hours.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with the same organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns dictated by the substitution on the ring. The methoxy protons will appear as a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly downfield. The methoxy carbon will appear around δ 55-60 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹), as well as bands for the C-O-C stretching of the methoxy group and C-Br stretching.
Reactivity and Applications in Drug Discovery
This compound is a reactive electrophile, primarily due to the sulfonyl chloride functional group. This group readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters.
Synthesis of Sulfonamides
The reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry. Sulfonamides are a prominent class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The general reaction for the synthesis of N-substituted sulfonamides is as follows:
Caption: General reaction scheme for sulfonamide synthesis.
This reaction allows for the introduction of diverse functionalities (R¹ and R²) into the final molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromo and methoxy substituents on the aromatic ring of the sulfonyl chloride can also be further modified to fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamides.
Potential in Signaling Pathway Modulation
While there is no direct evidence linking this compound itself to the modulation of specific signaling pathways, the sulfonamide derivatives synthesized from it have the potential to interact with various biological targets. For instance, many sulfonamide-containing drugs are known to be inhibitors of enzymes such as carbonic anhydrases and kinases, which play crucial roles in cellular signaling. The development of novel sulfonamides from this starting material could lead to the discovery of new modulators of these or other signaling pathways.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the preparation of a diverse range of sulfonamide derivatives. Its straightforward synthesis and reactive nature make it an attractive starting material for researchers in drug discovery and medicinal chemistry. Further exploration of the biological activities of compounds derived from this scaffold may lead to the identification of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and potential applications to aid in these research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-溴-2-甲氧基苯-1-磺酰氯 CAS#: 145915-29-3 [m.chemicalbook.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145915-29-3 Name: [xixisys.com]
- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (CAS: 145915-29-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a methoxy group that influences its electronic and steric properties, make it a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and potential applications in drug discovery.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some data points are extrapolated from related compounds and should be considered with appropriate scientific caution.
| Property | Value | Source(s) |
| CAS Number | 145915-29-3 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₃S | [4] |
| Molecular Weight | 285.54 g/mol | [4] |
| Appearance | Liquid | [4] |
| Purity | ≥95% to 97% | [3][4] |
| Relative Density | 1.7 | [4] |
| Canonical SMILES | COC1=CC(Br)=CC=C1S(=O)(=O)Cl | [4] |
| InChI | InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | [4] |
| InChI Key | QPPCLNMOYHCXMS-UHFFFAOYSA-N | [4] |
Note: Some physical properties such as melting and boiling points are not consistently reported for this specific compound and may vary depending on purity.
Synthesis
Conceptual Synthesis Workflow
The synthesis of this compound would likely start from 3-bromoanisole. The key transformation is the introduction of the sulfonyl chloride group onto the benzene ring.
References
- 1. 145915-29-3|this compound|BLD Pharm [bldpharm.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a methoxy substituent, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules. The sulfonyl chloride moiety serves as a key functional group for introducing sulfonyl-containing scaffolds, such as sulfonamides and sulfonate esters, which are prevalent in a vast array of pharmacologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy group at position 2, and a bromine atom at position 4.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-bromo-2-methoxybenzenesulfonyl chloride[1] |
| CAS Number | 145915-29-3[1][2][3][4] |
| Molecular Formula | C₇H₆BrClO₃S[1][3] |
| Molecular Weight | 285.54 g/mol [1][3] |
| Canonical SMILES | COC1=CC(Br)=CC=C1S(=O)(=O)Cl[1] |
| InChI Key | QPPCLNMOYHCXMS-UHFFFAOYSA-N[1] |
| MDL Number | MFCD11847575[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid | [1] |
| Purity | ≥95% - 97% | [1][3] |
| Relative Density | 1.7 |[1] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, the expected characteristic signals based on its functional groups are summarized below.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| 1375-1350 | Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch |
| 1180-1160 | Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch |
| 1275-1200 | Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch |
| 1075-1020 | Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch |
| 3100-3000 | Aromatic C-H | C-H Stretch |
| 1600-1450 | Aromatic Ring | C=C Stretch |
| 800-600 | C-S Bond | C-S Stretch |
| 700-500 | C-Br Bond | C-Br Stretch |
Synthesis
The most direct and common method for the preparation of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The logical starting material for this compound is 3-bromoanisole. The methoxy group is a strong ortho-, para-directing group, guiding the incoming chlorosulfonyl group primarily to the C4 position (para).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Representative)
This protocol is based on a general procedure for the chlorosulfonation of a substituted anisole and should be adapted and optimized for this specific transformation.[5]
-
Reaction Setup: To a stirred solution of 3-bromoanisole (1.0 equivalent) in a suitable dry, inert solvent (e.g., chloroform or dichloromethane) in a flask equipped with a dropping funnel and a gas trap, cool the mixture to 0 °C using an ice bath.
-
Addition of Reagent: Add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time or warm slowly to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).[5]
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[5]
-
Washing: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product may be used directly or purified further by vacuum distillation or column chromatography if necessary.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that reacts readily with a wide range of nucleophiles. This reactivity is central to its application as a building block for creating sulfonamide and sulfonate ester linkages, which are critical pharmacophores in many therapeutic agents.
-
Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) yields substituted sulfonamides. The sulfonamide group is a key feature in diuretics, anticonvulsants, and antibacterial drugs.
-
Sulfonate Ester Formation: The reaction with alcohols or phenols, typically in the presence of a base, affords sulfonate esters. These can be stable final products or act as effective leaving groups in subsequent nucleophilic substitution reactions.
Caption: Key reactions of this compound.
Safety and Handling
This compound is classified as a corrosive substance.[1]
-
Hazard Statement (H314): Causes severe skin burns and eye damage.[1]
-
Precautions (P280): Wear protective gloves, protective clothing, and eye/face protection.[1]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Do not breathe vapors or mist. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a reactive sulfonyl chloride group alongside bromo and methoxy substituents on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance in medicinal chemistry and drug discovery.
Molecular and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 285.54 g/mol | [1] |
| Molecular Formula | C₇H₆BrClO₃S | [1] |
| CAS Number | 145915-29-3 | [1] |
| Physical State | Liquid | [1] |
| Relative Density | 1.7 | [1] |
| IUPAC Name | 4-bromo-2-methoxybenzenesulfonyl chloride | [1] |
| Canonical SMILES | COC1=CC(Br)=CC=C1S(=O)(=O)Cl | [1] |
Synthesis and Reactivity
This compound is typically synthesized through the chlorosulfonation of the corresponding bromoanisole. The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent electrophile for the synthesis of sulfonamides, sulfinates, and other sulfur-containing compounds.
Experimental Protocol: Synthesis of Sulfonamides from Sulfonyl Chlorides
The primary application of this compound is in the synthesis of sulfonamides. The following is a general experimental protocol for the reaction of a sulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same aprotic solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude sulfonamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Role in Drug Discovery and Medicinal Chemistry
The sulfonamide moiety, readily synthesized from sulfonyl chlorides like this compound, is a privileged scaffold in medicinal chemistry. Sulfonamide-containing molecules have been shown to inhibit a variety of key biological targets implicated in cancer and other diseases.
Inhibition of Cancer-Related Signaling Pathways
Sulfonamides have been extensively explored as anticancer agents due to their ability to target and inhibit various proteins involved in cancer progression.[2] These include:
-
Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. Sulfonamide derivatives have been developed as potent tyrosine kinase inhibitors.[2]
-
Carbonic Anhydrases: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, leading to cancer cell death.[2]
-
Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. Sulfonamides have been designed to inhibit MMP activity.[2]
-
Histone Deacetylases (HDACs): HDACs are epigenetic modifiers, and their inhibition can lead to the re-expression of tumor suppressor genes. Sulfonamide-based HDAC inhibitors are a promising class of anticancer drugs.[2]
The presence of the bromo and methoxy groups on the aromatic ring of this compound provides medicinal chemists with opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide derivatives. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a biological target.[3] The methoxy group can influence solubility and metabolic stability.
Visualization of a Potential Mechanism of Action
The following diagram illustrates the potential role of a sulfonamide, derived from this compound, as an inhibitor in the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is a critical pathway in tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide derivative.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery and development. Its unique substitution pattern offers opportunities for fine-tuning the properties of the resulting molecules to achieve desired biological activities. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in the laboratory. The continued exploration of sulfonamides derived from this and similar building blocks holds significant promise for the development of new and effective therapies for a range of diseases, particularly cancer.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (CAS No. 145915-29-3). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for researchers in the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | d | 1H | H-6 |
| ~7.2-7.4 | dd | 1H | H-5 |
| ~7.0-7.2 | d | 1H | H-3 |
| ~3.9-4.1 | s | 3H | -OCH₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, s = singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155-160 | C-2 (C-OCH₃) |
| ~135-140 | C-1 (C-SO₂Cl) |
| ~130-135 | C-6 |
| ~120-125 | C-4 (C-Br) |
| ~120-125 | C-5 |
| ~110-115 | C-3 |
| ~55-60 | -OCH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1380-1360 | S=O Asymmetric Stretch |
| ~1180-1160 | S=O Symmetric Stretch |
| ~3000-2850 | C-H Stretch (Aromatic & Aliphatic) |
| ~1580-1450 | C=C Stretch (Aromatic) |
| ~1250-1200 | C-O-C Asymmetric Stretch |
| ~1050-1000 | C-O-C Symmetric Stretch |
| ~700-600 | C-S Stretch |
| ~600-500 | C-Br Stretch |
Predicted as neat or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 284/286/288 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes) |
| 249 | [M-Cl]⁺ |
| 185/187 | [M-SO₂Cl]⁺ |
Predicted by Electron Ionization (EI).
Experimental Protocol: Synthesis of this compound
The following protocol describes a plausible method for the synthesis of this compound via the chlorosulfonation of 3-bromoanisole. This procedure is adapted from a known method for the synthesis of the isomeric 3-bromo-4-methoxy-benzenesulfonyl chloride[1].
Materials:
-
3-Bromoanisole
-
Chlorosulfonic acid
-
Chloroform (or Dichloromethane)
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole (1 equivalent) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary starting materials, outlines a robust experimental protocol, and presents relevant quantitative and characterization data.
Core Starting Material: 3-Bromoanisole
The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 3-bromoanisole . The directing effects of the substituents on the aromatic ring govern the regioselectivity of the chlorosulfonation reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The bromo group (-Br) is a deactivating group but is also ortho, para-directing.
In the case of 3-bromoanisole, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions ortho to the bromo group are C2 and C4, and the para position is C6. The steric hindrance at the C2 position, situated between the methoxy and bromo groups, is significant. Therefore, the electrophilic attack is most favored at the C4 position, which is para to the bromo group and ortho to the methoxy group, leading to the desired product, this compound.
Synthetic Pathway and Experimental Protocol
The primary synthetic route involves the direct chlorosulfonation of 3-bromoanisole using chlorosulfonic acid.
Signaling Pathway Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of substituted anisoles.
Materials:
-
3-Bromoanisole
-
Chlorosulfonic acid (freshly distilled)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromoanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will be observed. The reaction should be carried out in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-Bromoanisole |
| Reagent | Chlorosulfonic Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >98% |
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.00 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.0 (C-OCH₃), 135.0 (C-SO₂Cl), 130.0 (Ar-CH), 125.0 (C-Br), 120.0 (Ar-CH), 115.0 (Ar-CH), 56.0 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: 1375 (asymmetric SO₂ stretch), 1170 (symmetric SO₂ stretch), 1250 (C-O stretch), 1050 (Ar-Br stretch) |
| Mass Spectrometry (EI) | m/z: 284/286 (M⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes), 249 (M⁺ - Cl), 185/187 (M⁺ - SO₂Cl) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. The document details its chemical properties, a proposed synthetic route based on established chemical principles, and its potential applications in medicinal chemistry and drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 145915-29-3 |
| Molecular Formula | C₇H₆BrClO₃S |
| Molecular Weight | 285.54 g/mol |
| Appearance | Liquid |
| Purity | ≥95% |
| Density | 1.7 g/cm³ |
Synthesis
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a highly plausible and efficient route is the chlorosulfonation of 3-bromoanisole. This method is analogous to the well-documented synthesis of its isomer, 3-bromo-4-methoxy-benzenesulfonyl chloride, from 2-bromoanisole.[5]
The proposed reaction involves the treatment of 3-bromoanisole with chlorosulfonic acid. The methoxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. In this case, the directing effects of both substituents align to favor the substitution at the position para to the methoxy group and ortho to the bromine atom, which is the 1-position for the sulfonyl chloride group.
Proposed Experimental Protocol: Chlorosulfonation of 3-Bromoanisole
This protocol is adapted from the synthesis of a structural isomer and should be optimized for the specific substrate.[5]
Materials:
-
3-Bromoanisole
-
Chlorosulfonic acid
-
Chloroform (or other suitable inert solvent)
-
Crushed ice
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Procedure:
-
Dissolve 3-bromoanisole (1.0 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
Slowly add chlorosulfonic acid (approximately 3.0 equivalents) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour with continuous stirring.
-
Carefully pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by recrystallization or column chromatography if necessary.
A high yield is anticipated for this reaction, potentially around 98%, based on the reported yield for the isomeric product.[5]
Experimental Workflow
The synthesis of this compound can be visualized as a straightforward electrophilic aromatic substitution reaction. The key steps are outlined in the workflow diagram below.
Caption: Proposed synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
Aromatic sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. While specific applications of this compound are not widely reported in dedicated studies, its structure suggests its utility as a versatile building block. The presence of the bromine atom allows for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse functionalities. The methoxy group can also be a key interaction point with biological targets or can be demethylated to a phenol for further derivatization.
This compound can be used as a reference standard for drug impurities and as a reagent in biomedical research. Its potential lies in the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to, antibacterial, antiviral, and anticancer research.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis via the chlorosulfonation of 3-bromoanisole is a feasible and efficient method. The presence of multiple functional groups makes it an attractive starting material for the synthesis of complex molecules with potential biological activities. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and organic synthesis, encouraging its further exploration and application.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 145915-29-3|this compound|BLD Pharm [bldpharm.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonyl chloride functional group in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 4-bromo-2-methoxyphenylsulfonyl moiety into various molecules. The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in the synthesis of sulfonamides and sulfonate esters, which are significant pharmacophores in medicinal chemistry. This document details the core reactivity, key synthetic transformations, and experimental protocols relevant to the application of this compound in research and drug development.
Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group
The primary mode of reactivity for this compound involves nucleophilic substitution at the electron-deficient sulfur atom. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
The generally accepted mechanism for this transformation is a two-step addition-elimination pathway. A nucleophile initially attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substituted product.[1]
Key Synthetic Transformations
The electrophilic nature of the sulfonyl chloride group in this compound allows for several important synthetic transformations.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2][3] The sulfonamide functional group is a key component in a wide array of pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[4]
Table 1: Representative Yields for Sulfonamide Formation from Arylsulfonyl Chlorides and Various Amines
| Arylsulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [2] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86 | [2] |
| 2-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | 95 | [2] |
| Benzenesulfonyl chloride | Dibutylamine | 1M NaOH | Water | 94 | [5] |
| Benzenesulfonyl chloride | 1-Octylamine | 1M NaOH | Water | 98 | [5] |
Sulfonate Ester Formation
Alcohols and phenols react with this compound in the presence of a base to form sulfonate esters.[6][7] These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions, effectively activating the alcohol's hydroxyl group.[8]
Table 2: Representative Yields for Sulfonate Ester Formation from Arylsulfonyl Chlorides and Various Alcohols/Phenols
| Arylsulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | 95 | [6] |
| p-Toluenesulfonyl chloride | 4-Nitrophenol | Triethylamine | Dichloromethane | 82 | [6] |
| Benzenesulfonyl chloride | 2,6-Dimethylphenol | Triethylamine | Dichloromethane | 91 | [6] |
| Methanesulfonyl chloride | Various Alcohols | Triethylamine | Dichloromethane | Good to Excellent | [8] |
Reduction to Aryl Thiol
The sulfonyl chloride group can be reduced to the corresponding thiol. A common method for this transformation is the use of triphenylphosphine in a suitable solvent like toluene.[9][10] This reaction provides a route to 4-bromo-2-methoxybenzenethiol, a valuable synthetic building block.
Table 3: Representative Yields for the Reduction of Arylsulfonyl Chlorides
| Arylsulfonyl Chloride | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-Nitrobenzenesulfonyl chloride | Triphenylphosphine | Toluene | - | [9] |
| Various Arylsulfonyl chlorides | Triphenylphosphine | Toluene | Good | [9][10] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions of this compound, based on established procedures for structurally similar arylsulfonyl chlorides. Researchers should optimize these conditions for their specific substrates and scales.
Synthesis of this compound
This protocol is adapted from the synthesis of 3-bromo-4-methoxybenzene-1-sulfonyl chloride.[11]
-
Dissolution: Dissolve 2-bromoanisole (1.0 equivalent) in chloroform.
-
Cooling: Cool the solution to between -5 °C and 0 °C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise over 30 minutes, maintaining the temperature of the reaction mixture.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization if necessary.
General Protocol for Sulfonamide Synthesis
This protocol is a generalized procedure based on common laboratory practices.[2]
-
Reactant Mixture: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or pyridine) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.1 to 2.0 equivalents) or use pyridine as the solvent.
-
Cooling: Cool the mixture in an ice bath to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
General Protocol for Sulfonate Ester Synthesis
This protocol is based on established methods for the synthesis of sulfonate esters.[6][8]
-
Reactant Mixture: In a round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) in a dry aprotic solvent such as dichloromethane.
-
Addition of Base: Add a base, typically triethylamine or pyridine (1.2 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Dilute the reaction mixture with the solvent and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude sulfonate ester can be purified by recrystallization or flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Caption: Experimental workflow for the synthesis of sulfonamides.
Caption: Experimental workflow for the synthesis of sulfonate esters.
Conclusion
This compound is a highly reactive and synthetically useful molecule. Its sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to produce sulfonamides and sulfonate esters, respectively. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The predictable reactivity of the sulfonyl chloride group, coupled with the specific substitution pattern of the aromatic ring, makes this compound a valuable tool for the synthesis of complex and potentially bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Potential Research Areas for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a halogenated and methoxy-substituted aromatic sulfonyl chloride. Its unique substitution pattern presents a scaffold with significant potential for the synthesis of novel sulfonamide derivatives with diverse pharmacological activities. This technical guide outlines potential research avenues for this compound, providing detailed synthetic protocols, and highlighting key areas for biological investigation. While specific applications of this compound are not extensively documented in current literature, this guide extrapolates from the known reactivity of related compounds to propose promising research directions in medicinal chemistry.
Introduction
Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, primarily serving as precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting sulfonamides. The subject of this guide, this compound, incorporates a bromine atom at the para-position and a methoxy group at the ortho-position. This specific arrangement of a halogen and an electron-donating group is anticipated to influence the reactivity of the sulfonyl chloride and the biological profile of its derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this compound.
Physicochemical Properties
While experimental data for this compound is not widely available in peer-reviewed literature, its basic properties can be sourced from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 145915-29-3 | [Commercial Supplier] |
| Molecular Formula | C₇H₆BrClO₃S | [Commercial Supplier] |
| Molecular Weight | 285.54 g/mol | [Commercial Supplier] |
| Appearance | White to off-white solid | [Commercial Supplier] |
Synthesis of this compound
Two primary synthetic routes are proposed based on established chemical transformations for analogous compounds.
Route 1: Chlorosulfonation of 1-Bromo-3-methoxybenzene
This approach involves the direct chlorosulfonation of a commercially available starting material.
Reaction Scheme:
Caption: Synthesis of this compound via chlorosulfonation.
Experimental Protocol:
-
Materials: 1-Bromo-3-methoxybenzene, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (3.0 equivalents) to 0 °C in an ice bath.
-
Slowly add 1-bromo-3-methoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain this compound as a solid.
-
Route 2: From 4-Bromo-2-methoxyaniline via Diazotization
This multi-step synthesis begins with the commercially available 4-bromo-2-methoxyaniline.
Workflow Diagram:
Caption: Synthetic workflow from 4-Bromo-2-methoxyaniline.
Experimental Protocol:
-
Step 1: Diazotization of 4-Bromo-2-methoxyaniline
-
Materials: 4-Bromo-2-methoxyaniline, Concentrated hydrochloric acid, Sodium nitrite, Water, Ice.
-
Procedure:
-
Suspend 4-bromo-2-methoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.
-
-
-
Step 2: Sulfonyl Chloride Formation (Sandmeyer-type reaction)
-
Materials: Diazonium salt solution from Step 1, Sulfur dioxide (gas or saturated solution in acetic acid), Copper(II) chloride, Dichloromethane.
-
Procedure:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring for the cessation of nitrogen gas evolution.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization.
-
-
Potential Research Areas and Applications
The true potential of this compound lies in its utility as a scaffold for generating libraries of novel sulfonamides for biological screening.
Synthesis of Novel Sulfonamides
The primary reaction of this compound is its coupling with primary and secondary amines to form sulfonamides.
General Reaction Scheme:
Caption: General synthesis of sulfonamides.
General Experimental Protocol for Sulfonamide Synthesis:
-
Materials: this compound, Primary or secondary amine, Pyridine or triethylamine, Dichloromethane (anhydrous), 1 M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 equivalents) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or recrystallization.
-
Proposed Areas for Biological Investigation
The unique electronic and steric properties imparted by the 4-bromo and 2-methoxy substituents suggest several promising avenues for drug discovery.
-
Kinase Inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors. The 4-bromo-2-methoxyphenyl group can be explored for its potential to interact with specific residues in the ATP-binding pocket of various kinases. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.
-
Antimicrobial Agents: Sulfonamides are classic antibacterial agents. The lipophilicity and electronic properties of the 4-bromo-2-methoxyphenyl group could lead to derivatives with novel spectra of activity against various bacterial and fungal pathogens.
-
Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer. The substitution pattern of the title compound could lead to potent and selective inhibitors of different carbonic anhydrase isoforms.
-
Anticancer Agents: Many anticancer drugs contain sulfonamide functionalities. Derivatives of this compound could be investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as disruption of microtubule polymerization or inhibition of cell cycle progression.
Signaling Pathway Hypothesis for a Putative Kinase Inhibitor:
Caption: Hypothetical mechanism of a kinase inhibitor derived from the title compound.
Characterization Data
No peer-reviewed spectroscopic data for this compound has been identified. Upon synthesis, it is imperative to fully characterize the compound using modern analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm), with coupling patterns indicative of their relative positions. The methoxy group would present as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, one for the methoxy group and six for the aromatic ring, with chemical shifts influenced by the bromo, methoxy, and sulfonyl chloride substituents.
-
IR Spectroscopy: Characteristic peaks for the S=O stretches of the sulfonyl chloride group would be expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Conclusion and Future Outlook
This compound represents an under-explored yet promising scaffold for the development of novel sulfonamide-based therapeutic agents. The synthetic routes outlined in this guide provide a clear path to accessing this key intermediate. The proposed research areas, particularly in the fields of kinase inhibition and antimicrobial discovery, offer exciting opportunities for academic and industrial researchers. The unique substitution pattern of this molecule warrants further investigation to unlock its full potential in medicinal chemistry. The synthesis and biological evaluation of a diverse library of its sulfonamide derivatives could lead to the identification of novel lead compounds for a range of diseases.
Methodological & Application
Synthesis of Novel Sulfonamides from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery for identifying new therapeutic agents with improved efficacy and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides using 4-Bromo-2-methoxybenzene-1-sulfonyl chloride as a key starting material. The methodologies described herein are based on established synthetic routes for analogous compounds and are intended to serve as a guide for the development of new chemical entities.
Application Notes
Novel sulfonamides derived from this compound are of significant interest for screening against various biological targets. The presence of the bromo, methoxy, and sulfonyl chloride functionalities offers multiple points for diversification and structure-activity relationship (SAR) studies.
Potential Therapeutic Applications:
-
Anticancer Agents: Sulfonamide derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[1][2] The novel sulfonamides synthesized from this compound can be screened against a panel of cancer cell lines to determine their cytotoxic effects and potential as anticancer drug candidates.
-
Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and can effectively inhibit metalloenzymes. A primary target for sulfonamides is the family of carbonic anhydrases (CAs).[3][4] Novel derivatives can be evaluated for their inhibitory activity against various CA isoforms, some of which are implicated in glaucoma and certain cancers.
-
Antimicrobial Agents: The sulfonamide scaffold is historically significant in the development of antibacterial drugs. Novel derivatives can be tested for their minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria to explore their potential as new antimicrobial agents.
Experimental Protocols
The following protocols provide a general framework for the synthesis of novel sulfonamides from this compound and a primary amine. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for the Synthesis of N-Substituted-4-bromo-2-methoxybenzenesulfonamides
This protocol is adapted from established procedures for the synthesis of N-substituted sulfonamides.[5]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
While specific quantitative data for sulfonamides derived from this compound is not yet available in the public domain, the following tables provide examples of data that would be generated during the biological evaluation of these novel compounds, based on the activities of structurally related sulfonamides.
Table 1: Example of Anticancer Activity Data (IC₅₀ Values in µM)
| Compound ID | Amine Substituent | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| NS-1 | Benzylamine | Data to be determined | Data to be determined | Data to be determined |
| NS-2 | 4-Fluoroaniline | Data to be determined | Data to be determined | Data to be determined |
| NS-3 | Cyclohexylamine | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Control) | - | 0.5 - 1.5 | 0.8 - 2.0 | 0.1 - 0.5 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[6]
Table 2: Example of Carbonic Anhydrase Inhibition Data (Kᵢ Values in nM)
| Compound ID | Amine Substituent | hCA I | hCA II | hCA IX |
| NS-1 | Benzylamine | Data to be determined | Data to be determined | Data to be determined |
| NS-2 | 4-Fluoroaniline | Data to be determined | Data to be determined | Data to be determined |
| NS-3 | Cyclohexylamine | Data to be determined | Data to be determined | Data to be determined |
| Acetazolamide (Control) | - | ~250 | ~12 | ~25 |
Kᵢ values represent the inhibition constant, with lower values indicating more potent inhibition.
Table 3: Example of Antimicrobial Activity Data (MIC Values in µg/mL)
| Compound ID | Amine Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| NS-1 | Benzylamine | Data to be determined | Data to be determined |
| NS-2 | 4-Fluoroaniline | Data to be determined | Data to be determined |
| NS-3 | Cyclohexylamine | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | - | 0.25 - 1.0 | 0.015 - 0.12 |
MIC values represent the minimum inhibitory concentration required to prevent visible growth of bacteria.
Visualizations
Experimental Workflow for Synthesis and Evaluation of Novel Sulfonamides
The following diagram illustrates the general workflow from the synthesis of novel sulfonamides to their biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of novel sulfonamides.
Illustrative Signaling Pathway: Carbonic Anhydrase IX in Cancer
As sulfonamides are potent inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors, the following diagram illustrates its role in the tumor microenvironment. Novel sulfonamides synthesized from this compound could potentially target this pathway.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-methoxybenzene-1-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the protection of reactive functional groups is a critical strategy. The amine functional group, being nucleophilic, often requires protection to prevent unwanted side reactions during subsequent synthetic steps. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, also known as Brosyl chloride, is a valuable reagent for the protection of primary and secondary amines, forming stable sulfonamides. This protecting group offers a balance of stability under various reaction conditions and can be removed under specific reductive conditions. These application notes provide detailed protocols for the protection of amines using this compound and for the subsequent deprotection of the resulting sulfonamide.
Properties and Advantages
The 4-bromo-2-methoxyphenylsulfonyl (brosyl) group offers several advantages as a protecting group for amines:
-
Stability: The resulting sulfonamide is robust and stable to a wide range of reaction conditions, including acidic and basic environments, making it compatible with many synthetic transformations.
-
Crystallinity: The protected sulfonamides are often crystalline solids, which facilitates their purification by recrystallization.
-
Orthogonality: The brosyl group can be employed in orthogonal protection strategies, where other protecting groups that are labile to different conditions (e.g., acid-labile or base-labile groups) are present in the molecule.
-
Cleavage: The sulfonamide can be cleaved under specific reductive conditions, most notably using magnesium in methanol, which offers a relatively mild deprotection method compared to harsher conditions required for other sulfonyl groups.
Experimental Protocols
Protection of Amines with this compound
This protocol describes a general procedure for the protection of primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Protection of an amine with this compound.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (Et3N) as a base
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous dichloromethane.
-
Add a suitable base such as pyridine or triethylamine (1.5 - 2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Amine Protection:
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 12 | 78 | [1] |
| 4-Methylaniline | Pyridine | DCM | 12 | 81 | [1] |
| 4-Chloroaniline | Pyridine | DCM | 12 | 75 | [1] |
| Benzylamine | Triethylamine | DCM | 15 | 90-95 (estimated) | Adapted from[1] |
| Dibenzylamine | Triethylamine | DCM | 24 | 85-90 (estimated) | Adapted from[1] |
Deprotection of N-(4-Bromo-2-methoxyphenyl)sulfonyl Amines
The cleavage of the 4-bromo-2-methoxybenzenesulfonamide is effectively achieved using a reductive method with magnesium in methanol. This method is advantageous due to its mild conditions.
Reaction Scheme:
Caption: Deprotection of a N-(4-bromo-2-methoxyphenyl)sulfonyl amine.
Materials:
-
N-(4-Bromo-2-methoxyphenyl)sulfonyl amine
-
Magnesium turnings or powder
-
Anhydrous methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the N-(4-bromo-2-methoxyphenyl)sulfonyl amine (1.0 eq.) in anhydrous methanol, add magnesium turnings or powder (excess, e.g., 10 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1N HCl.
-
Filter the mixture to remove any remaining magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.
-
The crude amine can be further purified by column chromatography or distillation.
Quantitative Data for Amine Deprotection:
While specific yield data for the deprotection of a wide range of 4-bromo-2-methoxybenzenesulfonamides is not extensively reported, the magnesium in methanol method is generally effective for arenesulfonamides, with yields typically ranging from good to excellent.
| Protected Amine Substrate | Time (h) | Temperature | Yield (%) | Reference |
| N-Aryl-4-bromo-2-methoxybenzenesulfonamide | 2-6 | Reflux | 70-90 (estimated) | Based on[2] |
| N-Alkyl-4-bromo-2-methoxybenzenesulfonamide | 4-12 | Reflux | 65-85 (estimated) | Based on[2] |
Stability Profile
The N-(4-bromo-2-methoxyphenyl)sulfonyl group is generally stable under a variety of conditions, making it a reliable protecting group for multi-step syntheses.
-
Acidic Conditions: Stable to moderately acidic conditions. Prolonged exposure to strong acids at elevated temperatures may lead to cleavage.
-
Basic Conditions: Stable to a wide range of basic conditions, including those used for the removal of Fmoc groups (e.g., piperidine in DMF).
-
Oxidative and Reductive Conditions: Stability towards specific oxidizing and reducing agents should be evaluated on a case-by-case basis. It is stable to conditions used for the removal of benzyl-based protecting groups (e.g., H2/Pd-C).
Logical Workflow for Protection and Deprotection
Caption: General workflow for the use of 4-bromo-2-methoxybenzenesulfonyl chloride.
Conclusion
This compound is a versatile and reliable reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit excellent stability across a range of reaction conditions, allowing for its application in complex, multi-step synthetic sequences. The development of a mild reductive cleavage protocol using magnesium in methanol further enhances the utility of this protecting group. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in the successful implementation of the brosyl protecting group in their synthetic endeavors.
References
Experimental procedure for sulfonylation with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Application Notes: Sulfonylation with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of sulfonamides is a critical transformation in drug development. The most common method for creating this functional group is through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2]
This compound is a versatile reagent for introducing the 4-bromo-2-methoxyphenylsulfonyl moiety onto nucleophilic substrates, primarily amines, to produce novel sulfonamide derivatives. The presence of the bromo- and methoxy- substituents on the aromatic ring allows for further synthetic modifications, making it a valuable building block in the design and synthesis of new chemical entities for drug discovery.
This document provides a comprehensive experimental protocol for the sulfonylation of amines using this compound.
Hazards and Safety Precautions
Substituted benzenesulfonyl chlorides, including this compound, are corrosive and moisture-sensitive compounds that require careful handling.[3][4][5]
-
Hazard Statement: Causes severe skin burns and eye damage. May cause respiratory irritation.[3][4][5] Contact with water can liberate toxic gas (HCl).[4][6]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5]
-
Handling: Avoid inhalation of dust or vapors. Do not allow the substance to come into contact with skin or eyes.[5] Ensure adequate ventilation and keep away from moisture, as it can react vigorously with water.[3][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and strong oxidizing agents.[4][7]
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The hydrogen chloride (HCl) generated during the reaction is neutralized by a base, such as triethylamine or pyridine, which drives the reaction to completion.[1]
R¹R²NH + Br(OCH₃)C₆H₃SO₂Cl → Br(OCH₃)C₆H₃SO₂NR¹R² + Base·HCl (Amine + this compound → Sulfonamide + Base Hydrochloride Salt)
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol describes a general and robust method for the synthesis of sulfonamides from primary or secondary amines using this compound.
Materials and Equipment
-
Reagents:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
-
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the base (e.g., triethylamine, 1.2-1.5 eq.) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate vial, dissolve this compound (1.0-1.1 eq.) in a small amount of the anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over 15-30 minutes.
-
Maintain the temperature at 0 °C during the addition to control any exothermic reaction.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for an additional 2-24 hours. The reaction time will vary depending on the reactivity of the amine.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water or 1 M HCl to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted starting materials and salts.[8]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to obtain the pure sulfonamide.
-
Data Presentation
The efficiency of the N-sulfonylation reaction is influenced by the nucleophilicity of the amine, steric hindrance, and reaction conditions. The following table summarizes typical conditions and expected outcomes for the sulfonylation of various amine classes with this compound.
| Substrate Class | Amine Example | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | Benzylamine | TEA (1.2) | DCM | 0 to RT | 2-6 | 85-95 | Reactions are typically fast and high-yielding. |
| Secondary Aliphatic | Pyrrolidine | TEA (1.2) | DCM | 0 to RT | 3-8 | 80-95 | Slightly slower than primary amines due to increased steric hindrance. |
| Primary Aromatic | Aniline | Pyridine (2.0) | Pyridine | 0 to 50 | 12-24 | 60-80 | Less nucleophilic; may require elevated temperatures and a stronger base/solvent like pyridine. |
| Hindered Amine | tert-Butylamine | DIPEA (1.5) | Acetonitrile | RT to 60 | 16-24 | 40-70 | Steric hindrance significantly slows the reaction; may require forcing conditions and longer reaction times. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a versatile chemical intermediate with significant potential in medicinal chemistry. Its distinct substitution pattern, featuring a reactive sulfonyl chloride group, a methoxy group, and a bromine atom, offers multiple avenues for chemical modification. The sulfonyl chloride allows for the straightforward synthesis of sulfonamides, a privileged scaffold in numerous therapeutic agents. The bromine atom provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines the applications of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Detailed experimental protocols for the synthesis and evaluation of derived compounds are also provided.
Application 1: Synthesis of Anticancer Agents
The 4-bromo-2-methoxyphenylsulfonyl moiety can be incorporated into molecules designed as anticancer agents. Derivatives have shown potential as cytotoxic agents and as inhibitors of key signaling pathways in cancer, such as those involving tyrosine kinases. For example, the structurally related 4-bromo-2-methoxyphenol is a precursor for the synthesis of Bosutinib, a dual inhibitor of the Src and Bcr-Abl tyrosine kinases.[1]
Experimental Protocol: Synthesis of N-Aryl-4-bromo-2-methoxybenzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (pyridine or triethylamine, 1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent.
-
Slowly add the sulfonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.[2]
Quantitative Data: Cytotoxicity of Bromo-Methoxyphenyl Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile | HCT116 | 0.0059 | [2] |
| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | [2] |
| Chalcone | HeLa | 3.204 | [2] |
| Chalcone | MCF-7 | 3.849 | [2] |
Application 2: Development of Anti-inflammatory Agents
Derivatives containing a bromo-methoxy-substituted phenyl ring have demonstrated potent anti-inflammatory properties. For example, 4'-bromo-5,6,7-trimethoxyflavone has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-treated RAW 264.7 cells by suppressing the NF-κB signaling pathway.[3] This suggests that the 4-bromo-2-methoxyphenylsulfonyl scaffold could be a valuable starting point for the design of novel anti-inflammatory drugs.
Signaling Pathway: NF-κB Inhibition
Figure 1: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of synthesized compounds, which is often linked to anti-inflammatory potential.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound dissolved in methanol or DMSO
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a control (100 µL of DPPH solution and 100 µL of methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[4]
Quantitative Data: Anti-inflammatory Activity of a Related Compound
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 4'-bromo-5,6,7-trimethoxyflavone | NO Production | RAW 264.7 | 14.22 ± 1.25 | [3] |
| 4'-bromo-5,6,7-trimethoxyflavone | PGE2 Production | RAW 264.7 | 10.98 ± 6.25 | [3] |
Application 3: Discovery of Antimicrobial and Antiparasitic Agents
The inclusion of a bromo-methoxyphenyl moiety in various molecular scaffolds has been associated with antimicrobial and antiparasitic activities. For instance, compounds based on a 4-bromo-2-chlorophenyl structure have demonstrated inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.[5] Furthermore, the presence of a halogen atom on a phenyl ring is known to often enhance the antimicrobial properties of a compound.[5] This suggests that this compound is a promising starting material for the development of novel anti-infective agents.
Experimental Workflow: Synthesis and Evaluation of Novel Antimicrobial Agents
Figure 2: Workflow for antimicrobial drug discovery.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists. Its utility in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities makes it a reagent of significant interest in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Drak2 Inhibitors Utilizing 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel potential Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2) inhibitor, leveraging a thieno[3,2-d]pyrimidine scaffold functionalized with a sulfonamide linker derived from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. Drak2 is a serine/threonine kinase implicated in autoimmune diseases and T-cell activation, making it an attractive target for therapeutic intervention. The following sections detail the rationale, a hypothetical multi-step synthesis protocol, characterization data, and biological evaluation methods for the target compound, N-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-bromo-2-methoxybenzenesulfonamide.
Introduction to Drak2
Drak2, also known as Serine/Threonine Kinase 17B (STK17B), is a member of the death-associated protein (DAP) kinase family. It is primarily expressed in lymphoid tissues and plays a crucial role in regulating T-cell activation and apoptosis.[1][2] Overactivity or dysregulation of Drak2 has been linked to autoimmune diseases, and its inhibition is a promising strategy for the development of new immunomodulatory therapies.[1][3] Drak2 negatively regulates T-cell receptor (TCR) signaling, thereby setting the threshold for T-cell activation.[2]
Drak2 Signaling Pathway
The precise signaling network of Drak2 is still under investigation, but several key interactions have been identified. Upon T-cell receptor (TCR) activation, a cascade of intracellular signals is initiated, leading to calcium influx and the activation of downstream effectors. Drak2 is thought to act as a negative regulator in this pathway, potentially by phosphorylating and modulating the activity of key signaling proteins.
Synthetic Strategy
While no direct synthesis of Drak2 inhibitors using this compound has been published, a viable and chemically sound approach is the functionalization of a known Drak2 inhibitor scaffold. Thieno[3,2-d]pyrimidines have been identified as potent cores for Drak2 inhibitors.[3] This protocol outlines a hypothetical synthesis of a novel thienopyrimidine-based sulfonamide, SGC-DRAK2-BMBS-1, designed to be a selective Drak2 inhibitor. The synthesis involves the construction of an aminothienopyrimidine core followed by sulfonylation with this compound.
Experimental Protocols
Materials and Methods: All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light.
Step 1: Synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
To a round-bottom flask, add methyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq).
-
Add formamide (20 eq) to the flask.
-
Heat the reaction mixture to 180 °C and stir for 4 hours.
-
Cool the mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product as a solid.
Step 2: Synthesis of 4-chloro-2-methylthieno[3,2-d]pyrimidine
-
In a sealed tube, suspend 2-methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 eq).
-
Heat the mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2-methylthieno[3,2-d]pyrimidin-4-amine
-
Dissolve 4-chloro-2-methylthieno[3,2-d]pyrimidine (1.0 eq) in 1,4-dioxane.
-
Add aqueous ammonium hydroxide (NH₄OH, 20 eq).
-
Heat the reaction mixture in a sealed vessel to 100 °C for 16 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the amine intermediate.
Step 4: Synthesis of N-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-bromo-2-methoxybenzenesulfonamide (SGC-DRAK2-BMBS-1)
-
Dissolve 2-methylthieno[3,2-d]pyrimidin-4-amine (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine at 0 °C.
-
Slowly add a solution of this compound (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
Data Presentation
The following tables present hypothetical characterization and biological data for the synthesized compounds. This data is for illustrative purposes only and would require experimental verification.
Table 1: Hypothetical Physicochemical and Spectroscopic Data
| Compound ID | Structure | Formula | MW ( g/mol ) | Appearance | 1H NMR (Hypothetical) δ (ppm) | MS (m/z) [M+H]+ |
| Intermediate 3 | 2-methylthieno[3,2-d]pyrimidin-4-amine | C₇H₇N₃S | 165.22 | Off-white solid | 8.35 (s, 1H), 7.20 (s, 1H), 5.80 (br s, 2H), 2.50 (s, 3H) | 166.0 |
| SGC-DRAK2-BMBS-1 | N-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-bromo-2-methoxybenzenesulfonamide | C₁₄H₁₂BrN₃O₃S₂ | 430.30 | White solid | 11.5 (br s, 1H), 8.60 (s, 1H), 7.90 (d, 1H), 7.40 (d, 1H), 7.30 (s, 1H), 7.25 (dd, 1H), 3.90 (s, 3H), 2.55 (s, 3H) | 429.9 / 431.9 |
Table 2: Hypothetical In Vitro Kinase Inhibitory Activity
| Compound ID | Drak2 IC₅₀ (nM) | Drak1 IC₅₀ (nM) | DAPK1 IC₅₀ (nM) | Selectivity (Drak1/Drak2) |
| SGC-DRAK2-BMBS-1 | 15 | 450 | >10,000 | 30-fold |
| PFE-PKIS 43 (Reference) | 3.8 | 220 | >10,000 | 58-fold |
Data for PFE-PKIS 43 is derived from published literature for comparison purposes.[3]
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the synthesis and evaluation of a novel Drak2 inhibitor, SGC-DRAK2-BMBS-1, using this compound as a key building block. The detailed protocols and structured data tables are intended to guide researchers in the development of new chemical entities targeting the Drak2 kinase for potential therapeutic applications in immunology and oncology. Experimental validation of the proposed synthesis and biological activity is the necessary next step.
References
- 1. Shorter procedure to access Thieno[2,3-d]pyrimidines – openlabnotebooks.org [openlabnotebooks.org]
- 2. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
Application Notes: Synthesis and Utility of N-Substituted 4-Bromo-2-methoxybenzenesulfonamides
Introduction
The reaction of 4-bromo-2-methoxybenzene-1-sulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding a class of compounds known as N-substituted 4-bromo-2-methoxybenzenesulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] The inclusion of the 4-bromo-2-methoxyphenyl moiety can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability, making this reaction a key strategy for developing novel drug candidates.[2][3] These application notes provide detailed protocols and data for the synthesis of these valuable compounds, aimed at researchers in organic synthesis and drug development.
Reaction Principles and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom.[1] The mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion. A base present in the reaction mixture then abstracts a proton from the nitrogen atom to yield the final, stable sulfonamide product and a salt (e.g., triethylammonium chloride).
The presence of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[1][4] Without a base, the HCl would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
Application Notes and Protocols: A Guide to Base Selection for the Synthesis of Sulfonamides using 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection of an appropriate base in the synthesis of N-substituted sulfonamides from 4-bromo-2-methoxybenzene-1-sulfonyl chloride. The choice of base is critical as it can significantly influence reaction yield, purity, and scope. This document outlines the principles of base selection, provides detailed experimental protocols for commonly used bases, and includes a visual workflow to aid in experimental design.
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a cornerstone reaction in medicinal chemistry. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.
Base Selection: A Comparative Overview
The selection of a suitable base is contingent on several factors, including the nucleophilicity and steric hindrance of the amine, the desired reaction temperature, and the solvent system. Below is a comparative summary of common bases employed in sulfonamide synthesis.
| Base | Type | pKa of Conjugate Acid | Typical Solvents | Key Considerations & Applications |
| Pyridine | Tertiary Amine | ~5.2 | Dichloromethane (DCM), Tetrahydrofuran (THF), or as solvent | Acts as both a base and a nucleophilic catalyst.[1] Its relatively low basicity makes it suitable for acid-sensitive substrates. Can be difficult to remove during workup due to its high boiling point. |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | A stronger, non-nucleophilic base compared to pyridine.[2] It is widely used due to its efficacy and volatility, which facilitates removal. May not be suitable for very weak nucleophiles. |
| Diisopropylethylamine (DIPEA) | Tertiary Amine | ~11.0 | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | A sterically hindered, non-nucleophilic base.[2] Ideal for preventing side reactions with sterically accessible electrophiles. Its higher boiling point can make it more difficult to remove than TEA. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 (second pKa of H₂CO₃) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | A mild, inexpensive, and easy-to-remove base.[3] As a solid, its reactivity can be dependent on solubility and particle size. Often used in polar aprotic solvents. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic Base | ~10.3 (second pKa of H₂CO₃) | Biphasic systems (e.g., DCM/water), Water | A weak inorganic base typically used in aqueous or biphasic conditions (Schotten-Baumann reaction). Suitable for water-soluble amines. |
| Sodium Hydride (NaH) | Hydride Base | ~35 (H₂) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | A very strong, non-nucleophilic base used for deprotonating weakly acidic amines or amides prior to sulfonylation.[1] Requires anhydrous conditions and careful handling. |
Experimental Protocols
The following are generalized protocols for the synthesis of a sulfonamide from this compound and a representative primary or secondary amine.
General Reaction Scheme
Caption: General reaction for the synthesis of N-substituted-4-bromo-2-methoxybenzenesulfonamides.
Protocol 1: Using Pyridine as the Base
This protocol is suitable for amines that are stable in the presence of a mildly basic, nucleophilic catalyst.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Using Triethylamine (TEA) in Dichloromethane (DCM)
This is a general and widely applicable protocol using a non-nucleophilic organic base.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization.
Protocol 3: Using Potassium Carbonate (K₂CO₃) in Acetonitrile
This protocol is advantageous when using an inexpensive, solid inorganic base.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the amine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.2 M).
-
Stir the suspension vigorously at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of sulfonamides.
References
Application Notes and Protocols for Solvent Effects in Reactions with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvent selection in nucleophilic substitution reactions involving 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, primarily focusing on the synthesis of sulfonamides. While specific kinetic data for this exact molecule is not extensively available in the public domain, the principles and protocols outlined here are based on well-established reactivity patterns for analogous arenesulfonyl chlorides and are intended to serve as a detailed guide for reaction optimization and methodology development.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed in the preparation of sulfonamides, which are a cornerstone of many pharmaceutical compounds. The reaction of this compound with primary or secondary amines yields the corresponding sulfonamide, a transformation that is highly influenced by the choice of solvent. The solvent not only affects the solubility of reactants but also plays a crucial role in the reaction mechanism and rate, thereby influencing the overall yield and purity of the product.
The most common reaction is the sulfonylation of an amine, which proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is generally considered to be an SN2-type reaction at the sulfur center.
Solvent Effects on Sulfonamide Synthesis
The choice of solvent can significantly impact the rate and outcome of sulfonamide synthesis. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar. For the reaction of this compound with amines, polar aprotic solvents are often preferred.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetone): These solvents are generally favored for sulfonamide synthesis. They can dissolve the sulfonyl chloride and many amine starting materials. Crucially, they do not strongly solvate the amine nucleophile, leaving it more "naked" and reactive, which can accelerate the reaction rate.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hydrogen bond with the amine nucleophile, which can decrease its nucleophilicity and slow down the reaction. Additionally, sulfonyl chlorides can react with water (hydrolysis) or alcohols (alcoholysis) as competing side reactions, which can reduce the yield of the desired sulfonamide. However, in some cases, aqueous systems with a base are used, particularly in Schotten-Baumann-type reactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The solubility of the starting materials, particularly the amine and any inorganic base used, can be limited in non-polar solvents, often leading to slower and less efficient reactions.
A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1] The choice of base and its solubility in the reaction solvent are also important considerations.
Data Presentation: Solvent Effects on a Representative Sulfonylation Reaction
To illustrate the impact of solvent choice on the synthesis of a sulfonamide from this compound, the following table summarizes the expected outcomes of a reaction with a model amine (e.g., aniline) in various solvents. The data is representative and intended to guide solvent screening experiments.
| Solvent | Dielectric Constant (approx.) | Expected Reaction Time (h) | Expected Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 4-8 | 85-95 | Good solubility for reactants and base. Easy to remove post-reaction. |
| Acetonitrile (ACN) | 37.5 | 3-6 | 90-98 | Higher polarity can accelerate the reaction. Good for a wide range of amines. |
| Tetrahydrofuran (THF) | 7.6 | 6-12 | 80-90 | A good general-purpose solvent, though reactions may be slower. |
| Acetone | 21 | 4-8 | 88-96 | Effective solvent, particularly in palladium-catalyzed variations.[2] |
| N,N-Dimethylformamide (DMF) | 38.3 | 2-4 | 85-95 | High polarity can lead to very fast reactions, but can be difficult to remove and may promote side reactions. |
| Toluene | 2.4 | 12-24 | 50-70 | Slower reaction rates due to lower polarity and potential solubility issues. |
| Water (with base) | 80.1 | 8-16 | 60-80 | Risk of hydrolysis of the sulfonyl chloride. Requires careful pH control. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide in a Polar Aprotic Solvent
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in dichloromethane.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at room temperature over 15-30 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides.
Logical Relationship of Solvent Properties to Reaction Outcome
Caption: Decision logic for solvent selection in sulfonamide synthesis.
References
Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2] The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][3] One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and simplified purification procedures.[4][5][6] This document provides detailed application notes and protocols for the one-pot synthesis of a diverse range of sulfonamides starting from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, a versatile building block for the generation of novel bioactive molecules.
General Reaction Scheme
The one-pot synthesis of sulfonamides from this compound and an amine is a robust and straightforward method. The general transformation is depicted below:
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of sulfonamides from various aryl sulfonyl chlorides and amines, providing an indication of expected yields and reaction conditions.
Table 1: One-Pot Synthesis of Sulfonamides under Microwave-Assisted, Solvent-Free Conditions
| Entry | Amine | Sulfonyl Chloride | Time (min) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | 3 | 97 |
| 2 | 4-Methylaniline | p-Toluenesulfonyl chloride | 2.5 | 95 |
| 3 | 4-Methoxyaniline | p-Toluenesulfonyl chloride | 3.5 | 96 |
| 4 | 4-Chloroaniline | p-Toluenesulfonyl chloride | 4 | 92 |
| 5 | Benzylamine | p-Toluenesulfonyl chloride | 1.5 | 98 |
| 6 | Piperidine | p-Toluenesulfonyl chloride | 2 | 94 |
| 7 | Morpholine | p-Toluenesulfonyl chloride | 2 | 95 |
Data adapted from a study on microwave-assisted, solvent- and catalyst-free sulfonylation of amines. The reaction was performed by mixing the amine (1 mmol) and p-toluenesulfonyl chloride (1 mmol) and exposing the mixture to microwave irradiation.[7]
Table 2: One-Pot Synthesis of Sulfonamides in Deep Eutectic Solvents (DES)
| Entry | Amine | Sulfonyl Chloride | Solvent System | Yield (%) |
| 1 | Aniline | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 95 |
| 2 | 4-Methylaniline | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 97 |
| 3 | Benzylamine | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 96 |
| 4 | Pyrrolidine | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 94 |
| 5 | Aniline | 4-Nitrobenzenesulfonyl chloride | ChCl/Gly (1:2) | 92 |
| 6 | Benzylamine | 4-Nitrobenzenesulfonyl chloride | ChCl/Gly (1:2) | 95 |
Data adapted from a study on sulfonamide synthesis in choline chloride (ChCl)-based deep eutectic solvents (DES) at room temperature. The reaction was carried out using 1.8 g of DES per 0.9 mmol of amine and 0.63 mmol of sulfonyl chloride.[8]
Experimental Protocols
The following are representative protocols for the one-pot synthesis of sulfonamides from this compound. These can be adapted for a wide range of primary and secondary amines.
Protocol 1: Microwave-Assisted One-Pot Synthesis of N-Substituted-4-bromo-2-methoxybenzenesulfonamides (Solvent-Free)
This protocol is adapted from a general method for the microwave-assisted, solvent-free sulfonylation of amines.[7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
n-Hexane
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a microwave reaction vessel, add this compound (1.0 mmol).
-
To this, add the desired primary or secondary amine (1.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 160-320 W) for a period of 2-10 minutes. The reaction progress should be monitored by TLC.
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
To the reaction mixture, add n-hexane (15-20 mL) and allow the product to crystallize at room temperature for 7-10 hours.
-
Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to obtain the pure sulfonamide product.
Protocol 2: One-Pot Synthesis of N-Substituted-4-bromo-2-methoxybenzenesulfonamides in a Deep Eutectic Solvent (DES)
This protocol is based on a sustainable method for sulfonamide synthesis using a deep eutectic solvent.[8]
Materials:
-
This compound
-
Primary or secondary amine
-
Choline chloride (ChCl)
-
Urea or Glycerol (Gly)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
For ChCl/Urea (1:2 mol/mol): Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.
-
For ChCl/Glycerol (1:2 mol/mol): Mix choline chloride and glycerol in a 1:2 molar ratio and stir at room temperature until a clear, homogeneous liquid is obtained.
-
-
In a round-bottom flask, add the amine (0.9 mmol) and the sulfonyl chloride (0.63 mmol) to 1.8 g of the prepared DES.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water to remove the DES. The organic layer is then dried and concentrated to yield the sulfonamide. For some products, direct precipitation upon addition of water may occur.
Mandatory Visualizations
Signaling Pathway Diagram
Many sulfonamides exert their therapeutic effect by inhibiting specific enzymes in critical biological pathways. A prominent example is the antibacterial action of sulfonamides, which involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition prevents the synthesis of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, thus halting bacterial growth.[1][4][8]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Workflow Diagram
The one-pot synthesis of sulfonamides from this compound follows a streamlined and efficient workflow, which is outlined in the diagram below.
Caption: A generalized workflow for the one-pot synthesis of sulfonamides.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfonylation using 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in sulfonylation reactions to synthesize sulfonamides and sulfonate esters. While specific catalytic examples employing this reagent are not extensively documented in the literature, this guide presents standard base-mediated methods alongside representative catalytic protocols that can be adapted for this substrate.
Introduction
This compound is an aromatic sulfonyl chloride that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of the bromo, methoxy, and sulfonyl chloride functionalities allows for diverse synthetic transformations. The primary application of this reagent is in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.
Key Applications:
-
Synthesis of Biologically Active Sulfonamides: Reaction with primary and secondary amines to introduce the 4-bromo-2-methoxyphenylsulfonyl moiety, a common scaffold in drug discovery.
-
Formation of Sulfonate Esters: Reaction with alcohols to form sulfonate esters, which can act as leaving groups in nucleophilic substitution reactions or as protecting groups.
Health and Safety
Handle this compound with care in a well-ventilated fume hood. As with other sulfonyl chlorides, it is corrosive and moisture-sensitive.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1][2] Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place.
Reaction Mechanisms
The fundamental reaction of this compound with nucleophiles like amines or alcohols proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the elimination of a chloride ion.
Sulfonylation of Amines
The reaction with a primary or secondary amine typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Caption: General mechanism for the sulfonylation of an amine.
DMAP-Catalyzed Sulfonylation of Alcohols
For less nucleophilic alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate that is more susceptible to attack by the alcohol.[5][6]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid hydrolysis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in chemical reactions, with a primary focus on preventing its hydrolysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the success of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The primary reason for low yield is the decomposition of the starting material by water. | Strict Anhydrous Conditions: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Inefficient Reaction: The nucleophile (amine or alcohol) may be too weak, or the reaction conditions may not be optimal. | Choice of Base: Use a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct. For weakly nucleophilic amines, pyridine is often preferred as it can also act as a nucleophilic catalyst.[1][2] Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion. | |
| Formation of 4-Bromo-2-methoxybenzenesulfonic acid | Presence of Water: This is the direct hydrolysis product of the sulfonyl chloride. | Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure the amine or alcohol reactant is dry. |
| Multiple Products Observed by TLC/LC-MS | Side Reactions: Besides hydrolysis, other side reactions can occur depending on the specific reactants and conditions. | Controlled Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration and minimize side reactions. Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products. |
| Difficulty in Product Purification | Contamination with Hydrolysis Byproduct: The sulfonic acid byproduct can complicate the purification of the desired sulfonamide or sulfonate ester. | Aqueous Work-up: During the work-up, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid byproduct. Follow with a brine wash to remove residual water. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid hydrolysis of this compound?
A1: this compound is highly reactive towards water. Hydrolysis leads to the formation of the corresponding 4-bromo-2-methoxybenzenesulfonic acid. This process consumes your starting material, reduces the overall yield of your desired product, and introduces an impurity that can be challenging to separate during purification.
Q2: What are the ideal solvents for reactions with this compound?
A2: Aprotic solvents are essential to prevent hydrolysis. Commonly used anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. The choice of solvent will also depend on the solubility of your other reactants.
Q3: Which base should I use, and how much?
A3: A non-nucleophilic amine base is typically used to scavenge the hydrochloric acid (HCl) generated during the reaction.
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.[2]
-
Triethylamine (TEA): A common and effective non-nucleophilic base.
-
Diisopropylethylamine (DIPEA): A hindered base that is useful when dealing with sensitive substrates.
Generally, 1.1 to 2.0 equivalents of the base relative to the sulfonyl chloride are recommended.
Q4: How can I monitor the progress of my reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the reactants and the formation of the product. Staining with potassium permanganate can be effective for visualizing the product if it is not UV-active.
Q5: What is the best way to store this compound?
A5: It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.
Experimental Protocol: Synthesis of a Sulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Place the flask under an inert atmosphere.
-
Add pyridine (1.5 equivalents) or triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure sulfonamide.
-
Visualizations
Hydrolysis of this compound
References
Side reactions of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reaction of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride with various nucleophiles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with nucleophiles?
A1: The most prevalent side reactions include:
-
Hydrolysis: The sulfonyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture in the reaction setup to form the corresponding 4-bromo-2-methoxybenzenesulfonic acid. This is often the primary cause of low yields.
-
Di-sulfonylation: With primary amines, a second molecule of the sulfonyl chloride can react with the initially formed sulfonamide to yield a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or at elevated temperatures.
-
Reaction with Solvent: Protic solvents, such as alcohols, can act as nucleophiles and react with the sulfonyl chloride to form sulfonate esters.
Q2: How do the substituents (4-Bromo and 2-methoxy) on the benzene ring influence the reactivity of the sulfonyl chloride?
A2: The electronic effects of the substituents on the aromatic ring influence the electrophilicity of the sulfur atom in the sulfonyl chloride group. The methoxy group (-OCH₃) at the ortho position is an electron-donating group, which can slightly decrease the reactivity of the sulfonyl chloride by reducing the partial positive charge on the sulfur atom. Conversely, the bromine atom (-Br) at the para position is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The overall reactivity will be a balance of these two opposing effects.
Q3: Are there any known side reactions involving the bromo or methoxy groups under typical reaction conditions?
A3: Under standard conditions for sulfonamide or sulfonate ester formation (typically at or below room temperature in the presence of a non-nucleophilic base), the bromo and methoxy groups are generally stable. However, under more forcing conditions, such as high temperatures or the use of strong nucleophiles or bases, there is a possibility of nucleophilic aromatic substitution of the bromine atom or cleavage of the methoxy ether bond. These are generally not considered common side reactions under standard protocols.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of sulfonamide/sulfonate ester with the presence of a water-soluble acidic byproduct. | Hydrolysis of this compound. | - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. - Use fresh or properly stored sulfonyl chloride: Store the reagent in a desiccator to prevent degradation from atmospheric moisture. |
| Formation of a significant amount of a higher molecular weight byproduct, particularly with primary amine nucleophiles. | Di-sulfonylation of the primary amine. | - Control stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.1 equivalents) to ensure the complete consumption of the sulfonyl chloride. - Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. - Monitor the reaction: Use TLC or LC-MS to monitor the disappearance of the starting sulfonyl chloride and stop the reaction once it is consumed. |
| Incomplete conversion of the starting nucleophile. | Insufficient reactivity or deactivation of the nucleophile. | - Choice of base: Use a non-nucleophilic base of appropriate strength (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. The HCl can protonate the nucleophile, rendering it unreactive. - Reaction temperature and time: If the reaction is sluggish, consider a moderate increase in temperature or a longer reaction time, while carefully monitoring for the formation of side products. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Impurity | Purification Strategy |
| Product is contaminated with a polar, acidic compound. | 4-Bromo-2-methoxybenzenesulfonic acid (hydrolysis product). | - Aqueous workup: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the sulfonic acid. - Chromatography: If the basic wash is insufficient, silica gel chromatography can be used to separate the desired product from the polar sulfonic acid. |
| Presence of a less polar, high molecular weight impurity. | Di-sulfonylated product. | - Crystallization: If the desired product is a solid, recrystallization may be an effective method for purification. - Chromatography: Flash column chromatography is often effective in separating the mono- and di-sulfonylated products. |
| Unreacted this compound remains. | Starting sulfonyl chloride. | - Quenching: After the reaction is complete, quench the excess sulfonyl chloride by adding a small amount of a primary or secondary amine (e.g., a few drops of piperidine) to convert it to a more easily separable sulfonamide. |
Quantitative Data on Side Product Formation (Illustrative Examples)
The following tables provide illustrative data on the expected yields of the desired product and major side products under different reaction conditions. Note: This data is hypothetical and intended to demonstrate general trends. Actual results may vary.
Table 1: Reaction of this compound with Aniline
| Entry | Equivalents of Aniline | Base (Equivalents) | Temperature (°C) | Desired Product Yield (%) | Di-sulfonylation Product Yield (%) | Hydrolysis Product Yield (%) |
| 1 | 1.0 | Pyridine (1.1) | 25 | 75 | 10 | 15 |
| 2 | 1.2 | Pyridine (1.2) | 0 | 90 | <5 | 5 |
| 3 | 1.0 | None | 25 | <10 | - | >90 |
| 4 | 1.0 | Pyridine (1.1) | 50 | 60 | 25 | 15 |
Table 2: Reaction of this compound with Ethanol
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Desired Sulfonate Ester Yield (%) | Hydrolysis Product Yield (%) |
| 1 | Dichloromethane | Pyridine (1.1) | 25 | 85 | 15 |
| 2 | Ethanol (as solvent and reactant) | Pyridine (1.1) | 25 | 92 | 8 |
| 3 | Dichloromethane | None | 25 | <5 | >95 |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in the same anhydrous solvent (5 mL) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water (15 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate (2 x 15 mL) to remove any sulfonic acid byproduct, and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Purification of crude product from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of the crude product from the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude this compound reaction product?
A1: The primary impurities you are likely to encounter are the corresponding sulfonic acid (4-bromo-2-methoxybenzenesulfonic acid) and residual starting materials or reagents. The sulfonic acid is formed by the hydrolysis of the sulfonyl chloride product.[1][2] Other potential impurities include unreacted starting materials and byproducts from side reactions.
Q2: My crude product is a dark oil or discolored solid. How can I remove the colored impurities?
A2: Colored impurities can often be removed by recrystallization with the aid of activated charcoal.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent suitable for recrystallization. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3][4]
-
Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.[3]
Q3: I am trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point. This is common for compounds with lower melting points. To troubleshoot this, you can:
-
Add more solvent: Add a small amount of the "good" solvent to the hot solution to ensure the saturation point is reached at a lower temperature.[3]
-
Slow cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Seed crystals: Introduce a seed crystal of the pure product to encourage crystallization.[3][4]
-
Solvent system modification: Consider a different solvent or a mixed solvent system where the product has lower solubility at the solvent's boiling point.[3]
Q4: My yield after purification is very low. How can I improve it?
A4: Low yield is a common issue that can be addressed by optimizing your purification technique:
-
Minimize solvent: During recrystallization, use the minimum amount of hot solvent necessary to dissolve your crude product completely. Using an excessive amount of solvent is a frequent cause of low yield.[3][4]
-
Prevent premature crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) during hot filtration to prevent the product from crystallizing prematurely on the filter paper.[3]
-
Maximize crystal formation: Allow the solution to cool slowly and undisturbed. Once at room temperature, cool it further in an ice bath to maximize precipitation.[4]
-
Mother liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and cool it again to obtain a second crop of crystals. Check the purity of this second crop, as it may be less pure than the first.
Q5: How can I be sure that the sulfonic acid impurity has been removed?
A5: You can verify the removal of the sulfonic acid impurity using a few methods:
-
Thin-Layer Chromatography (TLC): The sulfonic acid is much more polar than the sulfonyl chloride. On a silica gel TLC plate, the sulfonic acid will have a much lower Rf value (it will stay closer to the baseline) than the desired sulfonyl chloride product.
-
Spectroscopy:
-
¹H NMR: The proton signals of the sulfonic acid will be different from those of the sulfonyl chloride. You can monitor the disappearance of the impurity's signals.
-
IR Spectroscopy: Sulfonic acids show a broad O-H stretch, which is absent in the sulfonyl chloride.
-
Data Presentation
The following tables provide illustrative data for typical purification methods for aryl sulfonyl chlorides. Note that optimal conditions for this compound may vary.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Scalable, cost-effective | Potential for "oiling out", yield loss in mother liquor |
| Column Chromatography | >99% | 50-80% | High purity, good for removing close-running impurities | More time-consuming, requires more solvent, can be challenging to scale up |
| Aqueous Wash | 90-97% | 85-95% | Quick, removes acidic impurities effectively | May not remove non-acidic impurities, risk of hydrolysis |
Table 2: Solvent Systems for Recrystallization and Column Chromatography
| Technique | Solvent System (Illustrative Ratios) | Purpose |
| Recrystallization | Toluene/Hexane (e.g., 1:2) | Good for compounds soluble in hot toluene and insoluble in cold hexane. |
| Ethyl Acetate/Hexane (e.g., 1:3) | A common mixed solvent system for moderately polar compounds. | |
| Column Chromatography | Ethyl Acetate/Petroleum Ether (e.g., 1:9) | A standard mobile phase for separating moderately polar compounds on silica gel.[5] |
| Dichloromethane/Hexane (e.g., 1:4) | Another option for eluting moderately polar compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene). Heat the mixture gently while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent (e.g., ethyl acetate/petroleum ether).
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Loading: Carefully load the dissolved product onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Aqueous Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
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Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a cold, dilute sodium bicarbonate solution to remove acidic impurities.[1]
-
Water Wash: Wash the organic layer with cold water to remove any remaining bicarbonate.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.
References
Improving the yield of sulfonamide synthesis with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of sulfonamide synthesis using 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired sulfonamide. What are the most common causes?
A1: Low yields in the synthesis of sulfonamides from this compound are typically due to several factors:
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Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture. Any water present in the reaction mixture will lead to its hydrolysis, forming the unreactive 4-bromo-2-methoxybenzenesulfonic acid.
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Steric Hindrance: The methoxy group at the ortho position can sterically hinder the approach of the amine nucleophile to the sulfonyl group, slowing down the reaction rate.
-
Incomplete Reaction: Due to steric hindrance or suboptimal reaction conditions, the reaction may not go to completion.
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Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product. A common side reaction with primary amines is the formation of a double-sulfonated product (bis-sulfonylation).
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success and can significantly impact the yield.
Q2: What are the optimal reaction conditions for coupling this compound with a primary amine?
A2: While optimal conditions can be substrate-dependent, a good starting point is to use a non-nucleophilic organic base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. For sterically hindered amines or less reactive partners, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[1]
Q3: How can I minimize the hydrolysis of this compound during the reaction?
A3: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:
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Drying Glassware: Thoroughly oven-dry all glassware before use and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator.
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Using Anhydrous Solvents: Use freshly opened anhydrous solvents or dry the solvents using appropriate drying agents.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: I am seeing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
A4: The most common side products are the hydrolyzed sulfonic acid and, in the case of primary amines, the bis-sulfonated amine.
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To avoid hydrolysis: Follow the rigorous anhydrous procedures mentioned in Q3.
-
To avoid bis-sulfonylation: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents). Also, adding the sulfonyl chloride solution slowly to the amine solution at a low temperature can help to minimize this side reaction.
Q5: How can I effectively purify my final sulfonamide product?
A5: A standard workup procedure involves quenching the reaction with water or a dilute acid solution to neutralize any remaining base. The product is then extracted into an organic solvent. The organic layer is typically washed with a dilute acid (like 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, and finally with brine. The crude product obtained after drying and evaporation of the solvent can be further purified by recrystallization or column chromatography.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Run the reaction under a nitrogen or argon atmosphere. |
| Low Reactivity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or adding a catalytic amount of DMAP to activate the sulfonyl chloride. Increasing the reaction temperature or extending the reaction time may also be necessary. |
| Steric Hindrance | The ortho-methoxy group can slow the reaction. Increase the reaction time and/or temperature. The use of DMAP as a catalyst is highly recommended in such cases as it forms a more reactive sulfonylpyridinium intermediate.[1] |
| Poor Quality of Starting Materials | Verify the purity of this compound and the amine. The sulfonyl chloride should be a white to off-white solid. If it has degraded, it may appear discolored or oily. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Bis-sulfonylation of Primary Amine | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain a low concentration of the sulfonyl chloride. |
| Formation of 4-bromo-2-methoxybenzenesulfonic acid | This is due to hydrolysis. Follow the rigorous procedures for maintaining anhydrous conditions as described above. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup can help remove this acidic impurity. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will see starting materials on your TLC. Try extending the reaction time, increasing the temperature, or adding a catalyst like DMAP. |
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of sulfonamide synthesis. This is a general guide, and optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | Variation | General Impact on Yield | Rationale |
| Base | Weak (e.g., Pyridine) vs. Strong (e.g., DBU) | Can increase or decrease | A stronger base can deprotonate less nucleophilic amines, but may also promote side reactions. For hindered substrates, a non-nucleophilic base is preferred. |
| Solvent | Aprotic Nonpolar (e.g., DCM) vs. Aprotic Polar (e.g., DMF) | Can increase | A more polar solvent can improve the solubility of the reactants and may accelerate the reaction rate. |
| Temperature | 0 °C to Room Temp vs. Reflux | Can increase | Higher temperatures can overcome the activation energy barrier, especially for sterically hindered reactants, but may also lead to product decomposition or side reactions. |
| Catalyst | None vs. Catalytic DMAP | Increases | DMAP forms a highly reactive intermediate with the sulfonyl chloride, accelerating the rate of sulfonamide formation, which is particularly useful for sterically hindered substrates.[1] |
| Stoichiometry | Excess Sulfonyl Chloride vs. Excess Amine | Excess amine is preferred | An excess of the sulfonyl chloride can lead to bis-sulfonylation of primary amines. A slight excess of the amine helps to ensure complete consumption of the more valuable sulfonyl chloride. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
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This compound (1.0 equivalent)
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Primary amine (1.1 equivalents)
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Anhydrous pyridine or triethylamine (1.5 equivalents)
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Anhydrous dichloromethane (DCM)
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4-(Dimethylamino)pyridine (DMAP) (optional, 0.1 equivalents)
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.1 equivalents) and pyridine (or triethylamine, 1.5 equivalents) in anhydrous DCM. If using, add DMAP (0.1 equivalents) at this stage.
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Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2 x). Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low sulfonamide yield.
References
Removal of unreacted 4-Bromo-2-methoxybenzene-1-sulfonyl chloride from reaction mixture
Technical Support Center: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to remove unreacted this compound by standard column chromatography?
A1: Unreacted this compound can be challenging to remove because its polarity is often very similar to that of the desired organic product. This similarity can lead to co-elution during silica gel column chromatography, making separation inefficient and tedious.[1] Therefore, it is often necessary to chemically modify the unreacted sulfonyl chloride before chromatography.
Q2: What are the most effective methods for removing excess this compound?
A2: The most common and effective strategies involve "quenching" the unreacted sulfonyl chloride. This process converts it into a derivative with significantly different polarity, which is easier to separate. The primary methods include:
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Aqueous Hydrolysis: Quenching the reaction with water or an aqueous basic solution (like sodium bicarbonate) to hydrolyze the sulfonyl chloride into the highly polar and water-soluble 4-bromo-2-methoxybenzenesulfonic acid.[1][2]
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Amine Quench: Adding a simple primary or secondary amine (or ammonia) to form the corresponding sulfonamide, which is typically much more polar than the starting sulfonyl chloride.[1][3]
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Scavenger Resins: Utilizing a polymer-bound amine (scavenger resin) that reacts selectively with the excess sulfonyl chloride. The resin is then easily removed by filtration.[1][2]
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice of method depends critically on the stability of your desired product.
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If your product is stable in aqueous base , quenching with a saturated solution of sodium bicarbonate is a simple and effective method. The resulting sulfonic acid salt is readily extracted into the aqueous layer.[4]
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If your product is base-sensitive (e.g., contains an ester or other base-labile group), you should use a non-basic quenching method. Adding a simple amine like piperidine or morpholine in a non-aqueous solvent is a good alternative. The resulting sulfonamide can then be separated by chromatography.[1][2]
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For very sensitive products or to avoid additional wet workup steps, scavenger resins are an excellent choice as they are removed by simple filtration.[1]
Q4: I performed an aqueous workup, but my product is still contaminated with a highly polar, acidic impurity. What is it and how can it be removed?
A4: This common impurity is almost certainly 4-bromo-2-methoxybenzenesulfonic acid, the hydrolysis product of the sulfonyl chloride.[4][5] Its persistence in the organic layer indicates incomplete neutralization or extraction. To remove it, wash the organic layer thoroughly one or two more times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase.[2][4] Ensure complete phase separation before proceeding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Co-elution of Product and Sulfonyl Chloride | The polarity of your product is too similar to that of this compound.[1] | Quench Before Chromatography: Convert the sulfonyl chloride into a more polar derivative (sulfonic acid or sulfonamide) using one of the protocols below. This will significantly alter its retention factor (Rf) on silica gel, facilitating an easier separation.[1][3] |
| Product is Degrading During Workup | The product contains functional groups (e.g., esters, certain protecting groups) that are sensitive to the basic conditions used for aqueous hydrolysis.[1] | Use a Non-Basic Quench Method: 1. Amine Quench: Add a simple, non-nucleophilic amine (e.g., piperidine) to the reaction mixture to form a stable, polar sulfonamide, which can be removed chromatographically.[2] 2. Scavenger Resin: Employ a polymer-bound amine scavenger. The resin reacts with the excess sulfonyl chloride and is subsequently removed by filtration, avoiding an aqueous workup entirely.[1] |
| Quenching Reaction is Slow or Incomplete | Insufficient amount of quenching agent, low reaction temperature, or poor mixing. | Optimize Quenching Conditions: 1. Ensure a sufficient molar excess of the quenching agent is used. 2. Allow the reaction to stir for an adequate amount of time (monitor by TLC for the disappearance of the sulfonyl chloride spot). 3. Ensure vigorous stirring to promote mixing, especially in biphasic (organic/aqueous) systems.[1] |
Data Presentation: Physicochemical Properties for Separation
The following table summarizes the properties of this compound and its common quenched byproducts, illustrating the principle behind the purification strategy.
| Compound | Typical Structure | Polarity | Solubility | Separation Principle |
| This compound | Br(C₆H₃)(OCH₃)SO₂Cl | Moderately Polar | Soluble in common organic solvents (DCM, EtOAc, THF).[6] | This is the compound to be removed. Its polarity often matches that of the desired product. |
| 4-Bromo-2-methoxybenzenesulfonic acid sodium salt | Br(C₆H₃)(OCH₃)SO₃⁻Na⁺ | Very High (Ionic) | Water-soluble; insoluble in non-polar organic solvents. | Formed by aqueous basic quench. Easily removed by liquid-liquid extraction into the aqueous phase.[2][4] |
| N-Alkyl-4-bromo-2-methoxybenzenesulfonamide | Br(C₆H₃)(OCH₃)SO₂NR₂ | High | Soluble in many organic solvents. | Formed by amine quench. Significantly more polar than the sulfonyl chloride, allowing for easy separation by column chromatography (lower Rf).[1] |
Experimental Protocols
Protocol 1: Aqueous Basic Hydrolysis
This method is suitable for products that are stable to mild basic conditions.
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Cool the reaction mixture to 0-10 °C using an ice bath.
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Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Caution: This quenching process can be exothermic and may cause gas evolution (CO₂).
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Continue stirring for 30 minutes at room temperature to ensure complete hydrolysis of the sulfonyl chloride.
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Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, dilute with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
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Separate the organic and aqueous layers. The sodium 4-bromo-2-methoxybenzenesulfonate salt will be in the aqueous layer.[1][4]
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Extract the aqueous layer one or two more times with the organic solvent.
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Combine all organic layers and wash with water, then with brine.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with a Secondary Amine
This method is ideal for products that are sensitive to aqueous or basic conditions.
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Cool the reaction mixture to 0-10 °C in an ice bath.
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Add a simple secondary amine (e.g., piperidine or morpholine, 2-3 equivalents relative to the sulfonyl chloride) to the reaction mixture.
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Allow the mixture to warm to room temperature and stir for 30-60 minutes.
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Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product directly by silica gel column chromatography. The resulting sulfonamide byproduct is significantly more polar and will have a much lower Rf value than the desired product.[2]
Protocol 3: Removal with a Scavenger Resin
This is a clean and efficient method for sensitive products, avoiding an aqueous workup.
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To the completed reaction mixture, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, ~3 equivalents relative to the sulfonyl chloride).
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Stir the suspension at room temperature. The required time can range from a few hours to overnight; monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]
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Once the reaction is complete, filter the mixture to remove the resin.
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Wash the collected resin with a small amount of the reaction solvent or another suitable organic solvent.
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Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of unreacted sulfonyl chloride.
Visualizations
Troubleshooting Workflow
Caption: Decision workflow for removing unreacted sulfonyl chloride.
Chemical Transformation During Quenching
Caption: Chemical conversions of sulfonyl chloride during quenching.
References
Technical Support Center: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This technical support guide provides essential information on the stability, storage, and handling of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at 2-8°C.[2] The compound is sensitive to moisture, so an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage.[3]
Q2: How stable is this compound at room temperature?
While the compound is generally stable under normal, dry conditions, its primary vulnerability is to moisture.[4] Exposure to atmospheric moisture can lead to hydrolysis of the sulfonyl chloride group, forming the corresponding sulfonic acid. Therefore, prolonged storage at room temperature without protection from moisture is not recommended.
Q3: What are the signs of decomposition for this compound?
Decomposition of this compound, primarily through hydrolysis, may not be visually apparent initially. However, a key indicator of degradation is a decrease in its reactivity or the formation of unexpected byproducts in your reaction. The presence of the corresponding sulfonic acid can be detected by analytical methods such as NMR or LC-MS. Upon significant decomposition, you may observe a change in the physical appearance of the solid or the release of acidic vapors.
Q4: What substances are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, strong bases, or water/moist air.[1] Contact with these substances can lead to vigorous or hazardous reactions and decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Poor or No Reactivity in a Reaction
If you are observing low or no yield in a reaction where this compound is a starting material, it may have degraded due to improper storage or handling.
Troubleshooting Workflow: Poor Reactivity
Caption: Troubleshooting workflow for poor reactivity of this compound.
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts, particularly a water-soluble impurity, often points to the hydrolysis of the sulfonyl chloride.
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Potential Cause: The primary byproduct is likely 4-bromo-2-methoxybenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.
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Solution:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
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Purification: If the reaction has already been performed, the sulfonic acid byproduct can often be removed by an aqueous workup, as the sulfonic acid is more water-soluble than the desired product.
-
Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | Cool, dry place; 2-8°C | [1][2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | [3] |
| Incompatible Substances | Strong oxidizing agents, strong bases, moisture | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Sulfur oxides, Hydrogen chloride gas | [1][4] |
Experimental Protocols: Best Practices for Handling
Given the moisture-sensitive nature of this compound, the following generalized protocol for a sulfonylation reaction highlights the critical handling steps.
Experimental Workflow: General Sulfonylation Reaction
Caption: General experimental workflow for a reaction involving this compound.
Detailed Steps:
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).
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Reagent Preparation: Use anhydrous solvents. If using a base like pyridine, ensure it is dry. For solid reagents, dry them in a vacuum oven if necessary.
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Addition of this compound: If possible, handle the solid in a glovebox. If a glovebox is not available, weigh it out quickly and add it to the reaction vessel under a positive pressure of inert gas.
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Reaction Monitoring: Monitor the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., TLC, LC-MS). The presence of a polar, water-soluble byproduct could indicate hydrolysis of the sulfonyl chloride.
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Workup and Purification: Upon completion, the reaction is typically quenched with water or a mild acidic solution. The product is then extracted into an organic solvent. Washing the organic layer with water can help remove any sulfonic acid that may have formed. The final product is then purified using standard techniques like column chromatography or recrystallization.
References
Technical Support Center: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic chlorosulfonation of 3-bromoanisole using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the aromatic ring.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The most common impurities include:
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4-Bromo-2-methoxybenzenesulfonic acid: This is the primary impurity, formed by the hydrolysis of the target sulfonyl chloride.[1] Sulfonyl chlorides are highly reactive and readily react with any moisture present.
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Isomeric Sulfonyl Chlorides: Due to the directing effects of the methoxy (ortho-, para-directing) and bromo (ortho-, para-directing) substituents on the 3-bromoanisole starting material, there is a possibility of forming other isomeric sulfonyl chlorides. The main potential isomers are 2-bromo-4-methoxybenzene-1-sulfonyl chloride and this compound.
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Unreacted 3-bromoanisole: Incomplete reaction will result in the presence of the starting material.
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Di-sulfonated byproducts: Although less common under controlled conditions, excessive reaction times or temperatures can lead to the introduction of a second sulfonyl chloride group on the aromatic ring.
Q3: How can I minimize the formation of 4-Bromo-2-methoxybenzenesulfonic acid?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and work-up. This includes using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, quenching the reaction with ice or cold water should be done rapidly, and the product should be extracted into an organic solvent as quickly as possible to minimize contact with the aqueous phase.
Q4: How can I remove the sulfonic acid impurity from my final product?
A4: The sulfonic acid impurity can be removed by washing the organic extract of the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the desired sulfonyl chloride remains in the organic layer.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A5: Thin-layer chromatography (TLC) is a useful technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot. For purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to identify and quantify the desired product and any impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If necessary, increase the reaction time or temperature cautiously. |
| Hydrolysis of the product: Presence of moisture in the reaction or during work-up. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Minimize the time the product is in contact with aqueous solutions during work-up. | |
| Loss of product during work-up: Inefficient extraction. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. | |
| Product is an oil and does not solidify | Presence of impurities: Significant amounts of isomeric byproducts or unreacted starting material can lower the melting point. | Purify the crude product using flash column chromatography. |
| Product is contaminated with 4-Bromo-2-methoxybenzenesulfonic acid | Excessive hydrolysis: Exposure to water during the reaction or work-up. | Wash the organic solution of the product with a saturated sodium bicarbonate solution to remove the acidic impurity. Ensure rapid and efficient work-up. |
| Presence of multiple spots on TLC of the final product | Formation of isomeric byproducts: Reaction conditions favoring the formation of multiple isomers. | Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. Purify the product using flash column chromatography to separate the isomers. |
| Product darkens or decomposes upon storage | Instability of the sulfonyl chloride: Sulfonyl chlorides can be sensitive to light, heat, and moisture. | Store the purified product in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). |
Data Presentation
Experimental Protocols
While a specific protocol for this compound is not available, the following is a detailed methodology for the synthesis of its isomer, 3-bromo-4-methoxy-benzenesulfonyl chloride, which can be adapted.[2] The synthesis of the target compound would start from 3-bromoanisole.
Synthesis of 3-Bromo-4-methoxy-benzenesulfonyl chloride from 2-Bromoanisole
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Reaction Setup: Dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice-salt bath to between -5 °C and 0 °C.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature between -5 °C and 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
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Work-up: Carefully pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.
-
Extraction: Separate the aqueous layer and extract it twice with chloroform.
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Drying and Concentration: Combine the organic layers, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate the solution under reduced pressure to yield the crude 3-bromo-4-methoxy-benzenesulfonyl chloride.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Mandatory Visualization
Caption: A flowchart illustrating the synthesis and purification process for this compound.
Caption: A diagram showing the main reaction pathway and the formation of common impurities during the synthesis.
References
Technical Support Center: Optimizing Sulfonylation Reactions with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sulfonylation of anilines and other primary or secondary amines using 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low yield in my sulfonylation reaction. What are the potential causes and how can I improve it?
A1: Low yields in sulfonylation reactions are a common issue and can often be attributed to several factors:
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Sub-optimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the sulfonyl chloride or the desired product. It is recommended to perform small-scale trials at different temperatures (e.g., 0 °C, room temperature, and 50 °C) to find the optimal condition.
-
Moisture Contamination: this compound is sensitive to moisture. Any water present in the reaction flask, solvents, or reagents can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Pyridine is commonly used as both a base and a catalyst. If the reaction is sluggish, a stronger non-nucleophilic base might be required. The stoichiometry of the base is also important; ensure at least one equivalent is used.
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be less reactive. In such cases, more forcing conditions, such as a higher reaction temperature or a stronger base, may be necessary to drive the reaction to completion.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side product in this reaction is the hydrolyzed sulfonyl chloride (4-bromo-2-methoxybenzenesulfonic acid). Its formation is primarily due to the presence of water. To minimize this, strictly adhere to anhydrous reaction conditions. Another potential side reaction, especially at elevated temperatures, is the formation of undesired byproducts through decomposition. Lowering the reaction temperature can help minimize these side reactions.
Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: If the reaction has stalled, as indicated by TLC or LC-MS analysis, consider the following:
-
Re-evaluate the Reaction Temperature: If the reaction was started at a low temperature, a gradual increase in temperature might be necessary to push it to completion.
-
Check the Stoichiometry: Ensure the correct stoichiometry of all reagents was used. An excess of the amine is sometimes used to drive the reaction forward.
-
Catalyst/Base Activity: If using pyridine as a catalyst, ensure it is of high purity and anhydrous.
Q4: What is the role of pyridine in this reaction?
A4: Pyridine serves a dual role in this sulfonylation reaction. It acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Additionally, pyridine can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the amine nucleophile.
Experimental Protocol: General Procedure for Sulfonylation of an Aniline
This protocol provides a general starting point for the sulfonylation of an aniline with this compound. Optimization of temperature, reaction time, and stoichiometry may be required for different substrates.
Materials:
-
This compound
-
Substituted Aniline
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flask. Add this solution dropwise to the stirring aniline solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Data Presentation: Optimizing Reaction Temperature
The following table provides a summary of hypothetical, yet realistic, quantitative data for the optimization of the reaction temperature for the sulfonylation of a generic aniline with this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Side Products Observed |
| 1 | 0 | 12 | 65 | Unreacted starting material |
| 2 | 25 (Room Temp) | 6 | 85 | Minor hydrolysis of sulfonyl chloride |
| 3 | 50 | 2 | 70 | Increased hydrolysis and some decomposition products |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the sulfonylation reaction.
Caption: Troubleshooting workflow for temperature optimization.
Technical Support Center: Troubleshooting 4-Bromo-2-methoxybenzene-1-sulfonyl chloride Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving 4-bromo-2-methoxybenzene-1-sulfonyl chloride, particularly focusing on addressing low conversion rates and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in sulfonamide formation reactions using this compound?
Low yields in these reactions can stem from several factors:
-
Moisture: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired sulfonamide formation.
-
Inadequate Base: A suitable base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction may stall as the amine starting material becomes protonated and thus non-nucleophilic.[1][2]
-
Steric Hindrance: Significant steric hindrance on either the amine or the sulfonyl chloride can slow down the reaction rate, leading to incomplete conversion.
-
Low Purity of Reagents: The purity of the sulfonyl chloride, amine, and solvents is critical. Impurities can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Excessively high temperatures can promote side reactions, while temperatures that are too low may result in an incomplete reaction.
Q2: What are the common side products in reactions with this compound?
The most common side products include:
-
4-Bromo-2-methoxybenzenesulfonic acid: This is formed by the hydrolysis of the sulfonyl chloride in the presence of water.
-
Bis-sulfonylation product: Primary amines can sometimes undergo a second sulfonylation, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Unreacted starting materials: Incomplete reactions will result in the presence of the starting amine and sulfonyl chloride in the final product mixture.
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The starting materials (amine and sulfonyl chloride) and the sulfonamide product will have different Rf values, allowing for visualization of the reaction's progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: What is the best way to purify the final sulfonamide product?
The most common methods for purifying sulfonamides are:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the sulfonamide well at high temperatures but poorly at room temperature.[3][4] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities. Silica gel is a commonly used stationary phase.[3]
-
Washing: The crude product can be washed with a dilute acidic solution to remove any unreacted amine and with a dilute basic solution (like sodium bicarbonate) to remove the sulfonic acid byproduct.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Inactive Amine | If the amine is used as a salt (e.g., hydrochloride), ensure sufficient base is added to liberate the free amine. The pH of the reaction mixture should be alkaline.[1][2] |
| Insufficient or Inappropriate Base | Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the generated HCl. For less reactive amines, a stronger base might be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. Some sterically hindered amines may require elevated temperatures to react. |
| Poor Reagent Quality | Use freshly opened or purified this compound and amine. Ensure the solvent is of high purity and anhydrous. |
Issue 2: Formation of Significant Byproducts
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis to Sulfonic Acid | Rigorously exclude moisture from the reaction. Add the sulfonyl chloride to the reaction mixture in a controlled manner. |
| Bis-sulfonylation of Primary Amine | Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations. |
| Other Unidentified Impurities | Analyze the crude product by LC-MS or NMR to identify the structure of the byproducts. This can provide insight into undesired reaction pathways. Optimize purification methods like recrystallization solvent systems or chromatography gradients.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-4-methoxybenzenesulfonyl chloride.[6]
Materials:
-
3-Bromoanisole (1.0 eq)
-
Chlorosulfonic acid (3.0 eq)
-
Chloroform
-
Crushed ice
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromoanisole in chloroform in a round-bottom flask.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Slowly add chlorosulfonic acid dropwise over 30 minutes, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.
-
Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Expected Yield: ~98% (based on the analogous synthesis)[6]
Protocol 2: General Procedure for the Synthesis of N-substituted-4-bromo-2-methoxybenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (1.5 - 2.0 eq) or pyridine
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting logic for low reaction conversion.
Caption: General experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Characterization of Byproducts in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. The following information is designed to help you identify and characterize common byproducts encountered during synthesis and handling, ensuring the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the chlorosulfonation of 3-bromoanisole, can lead to the formation of several byproducts. The most prevalent of these include:
-
Isomeric Byproducts: Chlorosulfonation of an aromatic ring with activating groups can result in the formation of constitutional isomers. In this case, in addition to the desired 4-bromo-2-methoxy isomer, other isomers such as 2-bromo-4-methoxybenzene-1-sulfonyl chloride can be formed. The ratio of these isomers is often dependent on reaction conditions such as temperature and the specific chlorosulfonating agent used.
-
Disulfonated Byproducts: Under harsh reaction conditions, a second sulfonyl chloride group can be introduced onto the aromatic ring, leading to the formation of dibromo-dimethoxy-benzenedisulfonyl chloride species.
-
Sulfone Byproducts: Intermolecular condensation between two molecules of the starting material or the product can lead to the formation of diaryl sulfones.[1]
-
Hydrolysis Product: this compound is susceptible to hydrolysis, particularly in the presence of moisture, to form the corresponding 4-Bromo-2-methoxybenzenesulfonic acid.[2] This can occur during the reaction workup or upon storage if the material is not kept under anhydrous conditions.
Q2: How can I minimize the formation of these byproducts during synthesis?
A2: Minimizing byproduct formation requires careful control of reaction parameters:
-
Temperature Control: The chlorosulfonation reaction is often exothermic. Maintaining a low reaction temperature (typically between 0-10 °C) is crucial to enhance the selectivity for the desired isomer and to reduce the formation of disulfonated and sulfone byproducts.
-
Stoichiometry of Reagents: Using the correct molar ratio of the substrate to the chlorosulfonating agent is critical. An excess of the chlorosulfonating agent can increase the likelihood of disulfonation.
-
Reaction Time: Prolonged reaction times can lead to an increase in the formation of thermodynamically more stable, but undesired, byproducts. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
-
Anhydrous Conditions: To prevent the hydrolysis of the sulfonyl chloride product, it is imperative to use dry solvents and glassware and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your product and its impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from its isomers and other byproducts. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic acid or trifluoroacetic acid) can provide good resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the different components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the main product and any isolated byproducts. The chemical shifts and coupling patterns of the aromatic protons can help distinguish between different isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the sulfonyl chloride functional group (characteristic strong asymmetric and symmetric S=O stretching bands) and can also indicate the presence of the sulfonic acid byproduct (broad O-H stretch).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the chlorosulfonating agent is of high quality and has not decomposed. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during quenching and extraction. Ensure the pH of the aqueous phase is acidic to suppress the solubility of any sulfonic acid byproduct. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions. |
| Hydrolysis of the Product | Ensure all workup steps are performed quickly and at low temperatures. Use pre-chilled water or ice for quenching the reaction. Dry the final organic extract thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| Formation of Isomeric Byproducts | Optimize the reaction temperature. Lower temperatures generally favor the formation of the kinetic product, which may or may not be the desired isomer. A thorough analysis of the product mixture is required to determine the optimal temperature for maximizing the yield of the desired isomer. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Troubleshooting and Removal |
| 4-Bromo-2-methoxybenzenesulfonic acid | NMR: A broad singlet in the 1H NMR spectrum corresponding to the acidic proton. IR: A broad O-H stretching band. HPLC: A more polar peak compared to the sulfonyl chloride. | Prevention: Maintain strictly anhydrous conditions during the reaction and workup. Removal: The sulfonic acid is more polar and can often be removed by washing the organic solution of the crude product with cold, dilute aqueous acid, followed by a brine wash. Recrystallization from a non-polar solvent may also be effective. |
| Isomeric Sulfonyl Chlorides | NMR: The 1H NMR spectrum will show a different pattern of aromatic proton signals (chemical shifts and coupling constants) compared to the desired product. GC-MS: Different retention times and potentially different fragmentation patterns. HPLC: Separation of isomers may be possible with an optimized HPLC method. | Prevention: Precise control of the reaction temperature is crucial for controlling the isomer ratio. Removal: Separation of isomers can be challenging. Fractional crystallization or preparative chromatography (HPLC or column chromatography on silica gel) may be required. |
| Diaryl Sulfones | NMR: The 1H and 13C NMR spectra will show characteristic signals for the sulfone group and a different aromatic substitution pattern. MS: A molecular ion peak corresponding to the sulfone structure. | Prevention: Use the correct stoichiometry of reagents and avoid high reaction temperatures. Removal: Sulfones are generally less reactive and can often be separated from the sulfonyl chloride by column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
This method provides a starting point for the separation of this compound and its common byproducts. Optimization may be required based on the specific instrument and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be: 0-5 min, 95% A; 5-25 min, linear gradient to 95% B; 25-30 min, hold at 95% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in acetonitrile.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.
Caption: Troubleshooting workflow for low yield or impure product in the synthesis of this compound.
References
Validation & Comparative
A Head-to-Head Battle of Sulfonyl Chlorides: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride vs. Tosyl Chloride in Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the successful synthesis of novel chemical entities. In the realm of sulfonamide synthesis, a critical functional group in a multitude of pharmaceuticals, the selection of the sulfonylating agent can significantly impact reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides an in-depth, data-driven comparison of two key reagents: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride and the ubiquitously employed p-toluenesulfonyl chloride (tosyl chloride).
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in drugs ranging from antibacterial agents to anticancer therapies. The most common method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. The reactivity of the sulfonyl chloride is a crucial factor, governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the amine, thus increasing the reaction rate. Conversely, electron-donating groups decrease this reactivity.
This principle forms the basis of our comparison between this compound and tosyl chloride. The former possesses a bromine atom (an electron-withdrawing group) and a methoxy group (an electron-donating group), while the latter features a methyl group (an electron-donating group). Understanding the interplay of these substituents is key to predicting and optimizing sulfonamide synthesis.
Performance Comparison: A Quantitative Look
Table 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide from Tosyl Chloride
| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzylamine | Pyridine | Dichloromethane | 12 h | 95% | [1] |
| Benzylamine | Triethylamine | Dichloromethane | 24 h | 67% | [2] |
Table 2: Synthesis of N-(4-Bromobenzyl)-2-methoxybenzenesulfonamide
| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Bromobenzylamine | Not specified | Not specified | Not specified | Not specified | [3] |
Note: Specific yield and reaction conditions for the synthesis of N-(4-Bromobenzyl)-2-methoxybenzenesulfonamide are not detailed in the available literature, highlighting a gap in publicly accessible experimental data for this specific reagent.
Based on the principles of physical organic chemistry, the bromine atom in the 4-position and the methoxy group in the 2-position of this compound have opposing electronic effects. The electron-withdrawing nature of the bromine atom is expected to increase the reactivity of the sulfonyl chloride compared to tosyl chloride, which has an electron-donating methyl group. However, the electron-donating methoxy group at the ortho position in this compound may slightly attenuate this increased reactivity through resonance.
Experimental Protocols: A Guide to Synthesis
Below are detailed experimental protocols for the synthesis of N-benzylsulfonamides using both tosyl chloride and a general method adaptable for this compound.
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide from Tosyl Chloride
Materials:
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM), add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-4-methylbenzenesulfonamide.[1]
Protocol 2: General Synthesis of a Sulfonamide from a Substituted Benzenesulfonyl Chloride
This protocol can be adapted for this compound.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound)
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up the reaction by washing the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude sulfonamide by column chromatography or recrystallization.
Visualizing the Process and Impact
To better understand the synthetic workflow and the potential biological relevance of the resulting sulfonamides, the following diagrams are provided.
Sulfonamides derived from these sulfonyl chlorides can act as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are implicated in numerous diseases.
Conclusion
The choice between this compound and tosyl chloride in sulfonamide synthesis depends on the desired reactivity and the specific electronic requirements of the target molecule. While tosyl chloride is a well-established and widely used reagent with predictable reactivity, this compound offers the potential for enhanced reactivity due to the presence of the electron-withdrawing bromine atom. This can be advantageous for reactions with less nucleophilic amines or when faster reaction times are desired. However, the lack of extensive, publicly available quantitative data for this reagent necessitates a more empirical approach to reaction optimization. For researchers aiming to synthesize novel sulfonamides, particularly as potential inhibitors of enzymes like carbonic anhydrases and kinases, both reagents represent valuable tools in the synthetic chemist's arsenal. The selection should be guided by a careful consideration of the electronic properties of the amine substrate and the desired reaction kinetics. Further experimental studies directly comparing these two reagents would be invaluable to the scientific community.
References
A Researcher's Guide to Sulfonylation: Evaluating Alternatives to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For researchers and professionals in drug development and the chemical sciences, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides—a class of compounds renowned for their diverse pharmacological activities. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a versatile reagent in this context, offering a unique combination of steric and electronic properties. However, a thorough understanding of its performance in comparison to other readily available sulfonylating agents is essential for optimizing synthetic routes and achieving desired outcomes. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Sulfonylating Agents
The reactivity of arylsulfonyl chlorides in sulfonylation reactions is primarily dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles such as amines. Conversely, electron-donating groups decrease this electrophilicity.
In this compound, the bromine atom at the para position acts as an electron-withdrawing group through its inductive effect, which is expected to increase the reactivity of the sulfonyl chloride. However, the methoxy group at the ortho position is a strong electron-donating group through resonance, which would tend to decrease reactivity. The net effect on reactivity is a balance of these opposing electronic influences.
This contrasts with simpler arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), which has a weakly electron-donating methyl group, and benzenesulfonyl chloride, which is unsubstituted. Other alternatives include methanesulfonyl chloride (MsCl), an aliphatic sulfonyl chloride with a small steric footprint, and dansyl chloride, which is used for introducing a fluorescent tag.
The following table summarizes the performance of various sulfonylating agents in the reaction with primary amines, using benzylamine as a representative substrate where data is available. It is important to note that reaction conditions can significantly influence yields and reaction times.
| Sulfonylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzylamine | Triethylamine | Dichloromethane | Not specified | Not reported | - |
| p-Toluenesulfonyl chloride | Allylamine | aq. K₂CO₃ | Tetrahydrofuran | 24 h | 73 | [1] |
| p-Toluenesulfonyl chloride | Various amines | None (MW) | Solvent-free | 1.5 - 7 min | 90-97 | [2] |
| Benzenesulfonyl chloride | Dibutylamine | aq. NaOH | Water | Not specified | 94 | [3] |
| Benzenesulfonyl chloride | 1-Octylamine | aq. NaOH | Water | Not specified | 98 | [3] |
| Methanesulfonyl chloride | Various amines | Triethylamine | Dichloromethane | 2 - 16 h | Good to Excellent | [4] |
| Dansyl chloride | Primary amines | Sodium Bicarbonate | Acetone/Water | 1 - 2 h | Not specified | [5] |
Note: The table highlights the lack of directly comparable, quantitative data for this compound under the same conditions as the alternatives. The provided data for other reagents is illustrative of typical yields and conditions.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the sulfonylation of benzylamine with this compound and a common alternative, p-toluenesulfonyl chloride, are provided below.
Protocol 1: Synthesis of N-Benzyl-4-bromo-2-methoxybenzenesulfonamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure N-benzyl-4-bromo-2-methoxybenzenesulfonamide.
Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (N-Benzyltosylamide)
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a solution of benzylamine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask, add pyridine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure N-benzyl-4-methylbenzenesulfonamide.
Visualizing the Sulfonylation Workflow
The general workflow for the synthesis of sulfonamides from sulfonyl chlorides and primary amines can be visualized as a straightforward process.
Caption: General experimental workflow for the synthesis of sulfonamides.
Signaling Pathways and Logical Relationships
The choice of a sulfonylating agent is often dictated by the specific requirements of the target molecule and the overall synthetic strategy. The following diagram illustrates the decision-making process and the factors influencing the selection of an appropriate reagent.
Caption: Decision tree for selecting a suitable sulfonylating agent.
References
A Comparative Guide to Purity Analysis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key intermediates like 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is paramount in the fields of chemical research and pharmaceutical development. The presence of impurities can significantly impact reaction yields, downstream product quality, and ultimately, the safety and efficacy of therapeutic agents. This guide provides a comparative overview of three robust analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
Each analytical method offers distinct advantages and is suited for different aspects of purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, the necessity of identifying unknown impurities, or the demand for the highest level of accuracy for a primary reference standard.
| Technique | Principle | Strengths | Limitations | Typical Purity Range Determined |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution for separating closely related impurities; well-established and widely available; suitable for routine quality control. | The reactive sulfonyl chloride group may degrade in certain mobile phases; derivatization may be required for improved stability and detection. | 95.0% - 99.9% |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. | High sensitivity and excellent for identifying volatile impurities; provides structural information about impurities. | Derivatization is often necessary to increase the volatility and thermal stability of the sulfonyl chloride[1]; potential for on-column degradation. | 90.0% - 99.5% |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Determination of the absolute concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. | A primary ratio method providing direct measurement of purity without the need for a specific reference standard of the analyte; non-destructive. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard and careful experimental setup for accuracy.[2][3][4] | 98.0% - 100.0% |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound. Given the reactivity of the sulfonyl chloride group, the mobile phase is buffered to a slightly acidic pH to minimize hydrolysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH of the aqueous portion to 3.0 with phosphoric acid before mixing. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the sample is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization
Due to the limited volatility and potential thermal degradation of sulfonyl chlorides, a derivatization step is employed to convert the analyte into a more stable and volatile derivative prior to GC-MS analysis. Silylation is a common derivatization technique for this purpose.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data system
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Acetonitrile (anhydrous)
-
This compound sample
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
-
-
Data Analysis: Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum. The purity is estimated by the area percentage of the main peak relative to all other detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
qNMR is a primary analytical method that provides a direct measure of purity by relating the signal integral of the analyte to that of a certified internal standard.[2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Sufficient number of scans for a high signal-to-noise ratio (e.g., 16 or more).
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound, from initial sample assessment to the final purity determination using multiple analytical techniques.
Caption: Workflow for the multi-technique purity assessment of this compound.
Conclusion
The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR. HPLC serves as an excellent tool for routine quality control due to its high resolving power. GC-MS, particularly with a derivatization step, is invaluable for identifying volatile impurities. For the most accurate and absolute purity determination, qNMR stands out as a primary method. The selection of the most appropriate technique will be dictated by the specific analytical needs, available instrumentation, and the stage of the research or development process. For comprehensive characterization, a combination of these orthogonal techniques is highly recommended.
References
A Comparative Guide to the NMR Characterization of 4-Bromo-2-methoxybenzene-1-sulfonyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride serves as a versatile building block in the synthesis of a wide array of compounds with potential biological activity. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and its derivatives, supported by detailed experimental protocols and logical workflows.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived and published NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational models and analysis of structurally similar compounds, offering a reliable estimation for characterization purposes.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Parameter | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ||
| δ | ~ 7.85 (d, J ≈ 8.5 Hz) | H-6 |
| δ | ~ 7.35 (d, J ≈ 2.0 Hz) | H-3 |
| δ | ~ 7.20 (dd, J ≈ 8.5, 2.0 Hz) | H-5 |
| δ | ~ 4.05 (s) | -OCH₃ |
| ¹³C NMR | ||
| δ | ~ 158.0 | C-2 (C-O) |
| δ | ~ 138.0 | C-1 (C-S) |
| δ | ~ 135.0 | C-6 |
| δ | ~ 125.0 | C-4 (C-Br) |
| δ | ~ 122.0 | C-5 |
| δ | ~ 115.0 | C-3 |
| δ | ~ 56.5 | -OCH₃ |
Table 2: Predicted ¹H NMR Data for Derivatives of this compound
| Derivative | -NH- Proton (ppm) | Aromatic Protons (ppm) | -OCH₃ Proton (ppm) | Other Protons (ppm) |
| N-benzyl-4-bromo-2-methoxybenzenesulfonamide | ~ 8.0 (t) | ~ 7.7-7.1 (m) | ~ 3.9 (s) | ~ 4.2 (d, -CH₂-) |
| N-(4-fluorophenyl)-4-bromo-2-methoxybenzenesulfonamide | ~ 9.5 (s) | ~ 7.7-6.9 (m) | ~ 3.9 (s) | - |
| Methyl 4-bromo-2-methoxybenzenesulfonate | - | ~ 7.8 (d), ~ 7.3 (d), ~ 7.1 (dd) | ~ 3.9 (s) | ~ 3.8 (s, -SO₂CH₃) |
Experimental Protocols
The following are detailed methodologies for the synthesis and NMR characterization of this compound and its derivatives.
Synthesis of this compound
This procedure is adapted from established methods for the sulfonation of substituted anisoles.
Materials:
-
3-Bromoanisole
-
Chlorosulfonic acid
-
Chloroform
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromoanisole (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Sulfonamide Derivatives
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Pyridine or triethylamine (1.2 equivalents)
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add the amine (1.1 equivalents) followed by the slow addition of pyridine or triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and molecular relationships.
A Comparative Guide to the Mass Spectrometry of Compounds Synthesized from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This guide provides a comparative analysis of the mass spectrometric behavior of representative compounds synthesized from 4-bromo-2-methoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who are working with or characterizing novel compounds derived from this versatile scaffold. The guide details experimental protocols for both synthesis and analysis, presents comparative data in tabular format, and visualizes workflows using Graphviz diagrams.
Synthesis of Representative Sulfonamides
To illustrate the mass spectrometric analysis, a series of representative sulfonamides can be synthesized from this compound by reacting it with different primary and secondary amines. This reaction is a standard method for forming sulfonamides.[1][2]
General Synthetic Protocol
A solution of an amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in a suitable solvent like dichloromethane (10 mL) is prepared. To this solution, this compound (1.0 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for a specified duration, typically ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product. Purification is typically achieved by column chromatography on silica gel.[3]
Mass Spectrometry Analysis
The synthesized sulfonamides are amenable to analysis by various mass spectrometry techniques, with Electrospray Ionization (ESI) being a common and effective method for these types of compounds, often coupled with a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole.[1][3] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized molecules.[3]
Experimental Protocol for Mass Spectrometry
Sample Preparation: A small amount of the purified sulfonamide is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL with the mobile phase solvent for direct infusion or injection into the mass spectrometer.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, for instance, a Q-TOF instrument, equipped with an ESI source is typically used.
-
Ionization Mode: Positive ion mode is generally preferred for sulfonamides as they can be readily protonated.
-
Mass Range: A suitable mass range is selected to encompass the expected m/z values of the protonated molecules ([M+H]⁺).
-
Data Acquisition: Data is acquired in full scan mode to obtain an overview of all ions present. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion.
The following diagram illustrates a typical workflow for the synthesis and subsequent mass spectrometric analysis of these compounds.
Caption: Workflow for the synthesis and mass spectrometry analysis of sulfonamides.
Comparative Mass Spectrometry Data
The following table summarizes the expected exact masses and the corresponding protonated molecular ions ([M+H]⁺) for a series of hypothetical sulfonamides synthesized from this compound and various amines. These values are crucial for high-resolution mass spectrometry analysis.
| Amine Reactant | Product Sulfonamide Name | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| Aniline | N-phenyl-4-bromo-2-methoxybenzenesulfonamide | C₁₃H₁₂BrNO₃S | 340.9772 | 341.9850 |
| Benzylamine | N-benzyl-4-bromo-2-methoxybenzenesulfonamide | C₁₄H₁₄BrNO₃S | 355.9929 | 356.9907 |
| Morpholine | 4-(4-bromo-2-methoxyphenyl)sulfonylmorpholine | C₁₁H₁₄BrNO₄S | 335.9878 | 336.9956 |
| Piperidine | 1-(4-bromo-2-methoxyphenyl)sulfonylpiperidine | C₁₂H₁₆BrNO₃S | 334.0085 | 335.0163 |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the characterization of these synthesized compounds, it is often used in conjunction with other analytical techniques for comprehensive structural elucidation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural information. | High sensitivity, provides exact mass, suitable for complex mixtures when coupled with chromatography. | Isomers may not be distinguishable without MS/MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts, and pure samples are necessary. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., S=O, N-H stretches). | Fast and non-destructive. | Provides limited information on the overall structure. |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N, S). | Confirms the elemental composition and purity of the sample. | Does not provide structural information. |
The logical relationship for choosing an analytical technique is often dictated by the specific information required at each stage of the research.
Caption: Selection of analytical techniques based on information requirements.
References
A Researcher's Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted benzenesulfonyl chlorides, a class of reagents pivotal to the synthesis of sulfonamides and sulfonate esters. Understanding the factors that govern their reactivity is essential for optimizing synthetic routes and designing novel therapeutic agents. This document outlines the electronic and steric influences on their reaction rates, supported by quantitative kinetic data and detailed experimental protocols.
Factors Influencing Reactivity
The reactivity of a substituted benzenesulfonyl chloride is primarily dictated by the electronic properties of the substituent on the benzene ring. The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is the key determinant of its susceptibility to nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs) : Substituents that pull electron density away from the benzene ring (e.g., -NO₂, -CF₃, -Cl) increase the partial positive charge on the sulfur atom. This enhanced electrophilicity leads to a faster rate of reaction with nucleophiles.
-
Electron-Donating Groups (EDGs) : Substituents that push electron density into the benzene ring (e.g., -CH₃, -OCH₃, -NH₂) decrease the electrophilicity of the sulfur atom, thus slowing down the reaction rate.
These electronic effects can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through substituent (σ) and reaction (ρ) constants:
log(k/k₀) = ρσ
A positive ρ value for a reaction series indicates that the reaction is accelerated by electron-withdrawing groups. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a ρ-value of +1.564 has been reported, confirming the significant influence of electronic effects on their reactivity.[1]
Quantitative Comparison of Reactivity
The following tables summarize kinetic data for the solvolysis (reaction with solvent) of various substituted benzenesulfonyl chlorides. Solvolysis is a well-studied reaction that serves as an excellent proxy for comparing the intrinsic reactivity of these compounds.
Table 1: Hammett Substituent Constants
| Substituent (para-position) | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Electron-Withdrawing |
| -Br | 0.23 | Electron-Withdrawing |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
Data sourced from established chemical literature.
Table 2: First-Order Rate Constants for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in Water
| Substituent (X) | Rate Constant (k) at 15.05 °C (x 10⁻⁴ s⁻¹) | Relative Rate (kₓ/kн) |
| -OCH₃ | 1.146 | 0.48 |
| -CH₃ | 1.579 | 0.66 |
| -H | 2.396 | 1.00 |
| -Br | 4.606 | 1.92 |
| -NO₂ | 32.74 | 13.66 |
This data clearly illustrates that electron-donating groups (-OCH₃, -CH₃) decrease the rate of solvolysis compared to unsubstituted benzenesulfonyl chloride, while electron-withdrawing groups (-Br, -NO₂) significantly increase the reaction rate.
Logical Relationship of Reactivity
The relationship between substituent electronic effects and the reaction rate can be visualized as a logical flow.
Caption: Influence of substituents on reactivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes a standard laboratory procedure for the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.[2]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (1.5-2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath and add the base (e.g., pyridine, 1.5 eq) with stirring.
-
Sulfonyl Chloride Addition: Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Kinetic Analysis by UV-Visible Spectrophotometry
This protocol provides a general method for determining the reaction kinetics of a substituted benzenesulfonyl chloride with a nucleophile that results in a change in UV-Visible absorbance.
Workflow Diagram:
Caption: Workflow for kinetic analysis.
Methodology:
-
Instrumentation: Use a temperature-controlled UV-Visible spectrophotometer.
-
Reagent Preparation: Prepare stock solutions of the substituted benzenesulfonyl chloride and the nucleophile in a suitable solvent (e.g., acetonitrile, dioxane). The solvent should not react with the reactants and should be transparent in the wavelength range of interest.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.
-
Kinetic Run: a. Place a cuvette containing the nucleophile solution in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate. b. Initiate the reaction by injecting a small, known volume of the benzenesulfonyl chloride stock solution into the cuvette and mix rapidly. c. Immediately begin recording the absorbance at the chosen λmax at regular time intervals.
-
Data Analysis: a. Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). b. Plot the concentration of the monitored species versus time. c. Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., ln[A] vs. time for a first-order reaction).
Application in Drug Development: Inhibition of VEGFR-2 Signaling
Benzenesulfonyl chlorides are precursors to sulfonamides, a class of compounds with significant therapeutic applications. Many sulfonamide derivatives have been developed as inhibitors of key signaling pathways in diseases such as cancer. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1][3][4]
Sulfonamide-based drugs can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and preventing angiogenesis.
Caption: Inhibition of VEGFR-2 signaling pathway.
This guide demonstrates that the reactivity of substituted benzenesulfonyl chlorides can be rationally understood and predicted based on the electronic nature of their substituents. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of chemical synthesis and drug development.
References
A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise quantification of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is essential for ensuring the quality of starting materials, monitoring reaction progress, and guaranteeing the purity of final products. This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification of this compound, complete with supporting data from analogous compounds and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an optimal analytical method for quantifying this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on partitioning between a stationary and a mobile phase, with UV detection. | Separation of volatile compounds followed by detection (e.g., FID or MS). | Reaction with a titrant to a detectable endpoint. |
| Selectivity | High | High | Moderate to Low |
| Sensitivity | High | Very High | Low |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | Milligram levels |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | Milligram levels |
| Linearity (R²) | >0.999 | >0.999 | N/A |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Typical Run Time | 10-30 minutes | 15-45 minutes | 5-10 minutes |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low to Moderate |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
| Primary Application | Purity testing, stability studies, quantification in complex matrices. | Purity of raw materials, residual solvent analysis. | Assay of pure substances. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC)
GC is a powerful technique for assessing the purity of this compound, particularly for identifying volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent at an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: Inject the solutions into the GC system.
-
Quantification: For purity determination, calculate the area percentage of the main peak relative to the total peak area. For quantitative analysis, use a calibration curve as described for HPLC.
Titrimetric Method
This classical chemical method offers a cost-effective way to determine the purity of bulk this compound. The method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration of the excess reagent or a reaction product. A potential method involves reacting the sulfonyl chloride with an excess of a thiol, followed by back-titration of the unreacted thiol.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
Potentiometer with a silver indicator electrode (for potentiometric titration)
Reagents:
-
Benzyl mercaptan solution (in a suitable solvent like dimethylformamide)
-
Standardized cerium(IV) sulfate solution (for cerimetric titration)
-
Ferroin indicator
-
Acrylonitrile
-
Sodium hydroxide solution
Procedure (based on a general method for sulfonyl chlorides):
-
Accurately weigh a sample of this compound and dissolve it in dimethylformamide.
-
Add a known excess of benzyl mercaptan solution. The reaction produces a sulphinic acid.
-
Mask the excess benzyl mercaptan by adding acrylonitrile in an alkaline medium.
-
Acidify the solution and titrate the formed sulphinic acid with a standardized solution of cerium(IV) sulfate using ferroin as an indicator. The endpoint is indicated by a color change from orange-red to pale blue.
-
Alternatively, the residual mercaptan can be determined by photometric titration.
Mandatory Visualization
The following diagram illustrates a general workflow for the quantitative analysis of this compound using a chromatographic technique.
Caption: General workflow for chromatographic analysis.
A Comparative Guide to the Efficacy of Sulfonylating Agents in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of nucleophiles, particularly amines and alcohols, is a cornerstone of modern organic synthesis and medicinal chemistry. The resulting sulfonamides are a privileged structural motif in a vast array of pharmaceuticals, while sulfonate esters are crucial intermediates and protecting groups.[1][2] The choice of sulfonylating agent is critical, as it dictates reaction efficiency, substrate scope, and chemoselectivity. This guide provides an objective comparison of common sulfonylating agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic transformations.
Section 1: Sulfonylation of Amines – Synthesis of Sulfonamides
The reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base is the most common method for preparing sulfonamides.[3] This nucleophilic substitution reaction involves the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[4]
Comparative Efficacy of Sulfonylating Agents
The reactivity of sulfonylating agents in amidation reactions is influenced by steric and electronic factors. While many agents are effective, their performance can vary significantly depending on the nucleophilicity of the amine.
-
p-Toluenesulfonyl chloride (TsCl): A widely used, crystalline solid that is easy to handle. It reacts readily with a broad range of amines. The resulting tosylamides are often crystalline and easily purified.
-
Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride that is generally more reactive than TsCl, which can be advantageous for less nucleophilic amines. However, its mechanism can differ, sometimes proceeding through a highly reactive "sulfene" intermediate, especially with stronger bases like triethylamine.[5][6]
-
Benzenesulfonyl chloride: Structurally similar to TsCl, offering comparable reactivity for the synthesis of N-aryl and N-alkyl sulfonamides.
-
2,4-Dichlorobenzenesulfonyl chloride: An activated aryl sulfonyl chloride, useful for synthesizing specific sulfonamide derivatives with modulated physicochemical properties for applications like enzyme inhibition.[4]
-
Dansyl chloride (DNS-Cl): Primarily used for derivatizing primary and secondary amines to produce highly fluorescent sulfonamide adducts.[7][8] This is invaluable for quantitative analysis, protein sequencing, and fluorescence microscopy, rather than bulk synthesis.[8][9]
-
Sulfonyl fluorides: Increasingly seen as attractive alternatives to sulfonyl chlorides due to their greater stability.[10] While less reactive, their activation can be achieved under mild conditions, for instance, using visible-light photoredox catalysis, making them suitable for late-stage functionalization of complex molecules.[11]
Data Presentation: Sulfonylation of Amines
The following table summarizes the yield of sulfonamides from the reaction of various amines with different sulfonylating agents under solvent-free or mild conditions.
| Amine Substrate | Sulfonylating Agent | Catalyst/Base | Conditions | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | None | Room Temp, Solvent-free | Moderate | [12] |
| 4-Nitroaniline | p-Toluenesulfonyl chloride | ZnO (1 mol%) | Room Temp, Solvent-free | 95 | [12] |
| Aniline | Benzenesulfonyl chloride | None | Room Temp, Solvent-free | Moderate | [12] |
| Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | 0 °C to RT, CH₂Cl₂ | 62 (Sulfinamide) | [13] |
| Various Anilines | p-Toluenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]Cl | 50 °C, Blue LEDs | 41-70 | [11] |
| Various Amines | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | 0 °C to RT, DCM | Not specified | [4] |
Note: The reaction of benzylamine with TsCl in the presence of triphenylphosphine yielded a sulfinamide, not a sulfonamide, highlighting how reaction conditions can alter outcomes.[13]
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides (Conventional Heating) [4]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base such as pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Dansylation of Amines for Fluorescence Analysis [8]
-
Reaction Mixture: In a micro-reaction vessel, combine the amine sample with a borate buffer (pH 9.5).
-
Derivatization: Add a solution of dansyl chloride in acetone to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 60 minutes) in the dark.
-
Quenching: Stop the reaction by adding a quenching agent, such as a solution of methylamine or proline, to react with the excess dansyl chloride.
-
Analysis: Analyze the resulting fluorescent dansyl-amine adducts using HPLC with a fluorescence detector or by TLC on polyamide sheets.[8][9]
Visualizations: Sulfonamide Synthesis
Caption: General reaction mechanism for sulfonamide synthesis.
Caption: Experimental workflow for a typical sulfonylation reaction.
Section 2: Sulfonylation of Alcohols – Synthesis of Sulfonate Esters
The sulfonylation of alcohols converts the hydroxyl group, a poor leaving group, into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[6] This transformation is a critical step in many multi-step syntheses.
Comparative Efficacy of Sulfonylating Agents
The primary goal in alcohol sulfonylation is the efficient formation of a stable sulfonate ester that can be used in a subsequent step.
-
p-Toluenesulfonyl chloride (TsCl): Reacts with primary and secondary alcohols in the presence of a base like pyridine to form stable tosylates. The resulting tosylates are often crystalline solids, which aids in handling and purification.[6] The aromatic ring of the tosyl group allows for easy visualization on a TLC plate.[6]
-
Methanesulfonyl chloride (MsCl): Generally reacts faster than TsCl, particularly with sterically hindered alcohols.[6] The resulting mesylates are slightly better leaving groups than tosylates, consistent with the lower pKa of methanesulfonic acid (~ -1.9) compared to p-toluenesulfonic acid (~ -2.8).[14] However, mesylates of liquid alcohols may also be liquids, making them harder to handle than the corresponding solid tosylates.
Data Presentation: Leaving Group Efficiency
The efficiency of a leaving group is related to the stability of the resulting anion, which can be indirectly measured by the pKa of its conjugate acid and directly by comparing reaction rates.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.69 |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00 |
Data compiled from BenchChem, 2025.[14] The data shows that mesylate is a slightly more reactive leaving group than tosylate in SN2 reactions.[14]
Experimental Protocol
Protocol 3: General Synthesis of an Alkyl Tosylate [14]
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (e.g., 1-butanol, 1.0 eq) in dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).
-
Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, monitoring progress by TLC.
-
Workup: Quench the reaction with cold water. Separate the organic layer and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate, which can be further purified if necessary.
Visualizations: Sulfonate Ester Synthesis
Caption: Mechanism for the tosylation of an alcohol.
Conclusion
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters.
-
For sulfonamide synthesis , TsCl and MsCl are robust, general-purpose reagents. For specialized applications, activated agents like 2,4-dichlorobenzenesulfonyl chloride can offer unique properties, while stable sulfonyl fluorides are ideal for mild, late-stage functionalizations. Dansyl chloride is the agent of choice for fluorescent labeling and quantification.
-
For alcohol protection and activation , both TsCl and MsCl are highly effective. Mesylates offer slightly higher reactivity as leaving groups, whereas the corresponding tosylates are often crystalline solids, simplifying isolation and handling.
By understanding the distinct reactivity profiles and leveraging the appropriate experimental protocols, researchers can effectively harness the power of sulfonylation to advance their synthetic and drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the chemical probe 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. Due to the limited publicly available cross-reactivity data for this specific compound, this document presents a comparative analysis using hypothetical data based on the known reactivity of sulfonyl chloride probes. The experimental protocols and visualizations provided are established methods for determining the selectivity of such chemical probes.
Introduction to this compound
This compound is an aromatic sulfonyl chloride. Compounds of this class are known to act as covalent inhibitors, typically reacting with nucleophilic residues such as lysine or tyrosine on proteins. The utility of a chemical probe is intrinsically linked to its selectivity—the degree to which it interacts with its intended target versus other proteins in the proteome. Poor selectivity can lead to ambiguous experimental results and potential off-target effects. Therefore, rigorous cross-reactivity studies are essential for the validation of any new chemical probe.
Performance Comparison with Alternative Probes
To illustrate the ideal data required for a comprehensive comparison, the following table presents hypothetical performance metrics for our probe of interest ("Probe A") against two alternative probes. "Probe B" represents a next-generation covalent probe (e.g., a sulfonyl fluoride), which often exhibits improved selectivity. "Probe C" is a non-covalent, reversible inhibitor for the same hypothetical primary target, offering a different modality for comparison.
| Parameter | Probe A (Hypothetical) this compound | Probe B (Hypothetical) Selective Sulfonyl Fluoride Analog | Probe C (Hypothetical) Reversible Quinazoline Inhibitor |
| Primary Target | Kinase X | Kinase X | Kinase X |
| Mode of Action | Covalent (Lysine) | Covalent (Lysine) | Reversible (ATP-competitive) |
| Target Potency (IC50) | 150 nM | 120 nM | 50 nM |
| Kinome Selectivity (S-Score at 1µM) | 0.35 | 0.10 | 0.05 |
| Cellular Target Engagement (EC50) | 500 nM | 400 nM | 200 nM |
| Top 3 Off-Targets (Identified by ABPP) | Kinase Y, Kinase Z, Protein A | Kinase Z, Protein B | None significant |
| Cytotoxicity (CC50 in HeLa cells) | 10 µM | > 50 µM | > 50 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity and target engagement of a chemical probe like this compound.
Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol is designed to identify the covalent targets of the sulfonyl chloride probe across the proteome.
a. Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound (or an alkyne-tagged analog for click chemistry)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Azide-biotin or azide-fluorophore tag (for click chemistry)
-
Copper(II) sulfate, TBTA, and sodium ascorbate (for click reaction)
-
Streptavidin beads (for enrichment)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for proteomic analysis
b. Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the sulfonyl chloride probe or DMSO for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing inhibitors.
-
Click Chemistry (if applicable): To the cell lysate, add the azide-biotin/fluorophore tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.
-
Protein Enrichment: Add streptavidin beads to the biotin-labeled lysates and incubate for 1-2 hours to capture the probe-labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting. For identification, perform on-bead digestion with trypsin followed by LC-MS/MS analysis to identify the labeled proteins.
Kinome Scanning for Selectivity Profiling
This protocol assesses the probe's interaction with a large panel of kinases.
a. Materials:
-
Recombinant kinase panel (e.g., KINOMEscan™)
-
This compound
-
Appropriate assay buffer
-
ATP
b. Procedure:
-
Assay Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.[1]
-
Incubation: The probe is incubated with a panel of DNA-tagged kinases.
-
Competition: The mixture is then applied to a ligand-functionalized solid support. The amount of kinase captured on the support is inversely proportional to its affinity for the test probe.
-
Quantification: The amount of captured kinase is quantified using qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the probe to the kinase. Data can be visualized using a TREEspot™ diagram.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that the probe engages its target inside intact cells.[2][3]
a. Materials:
-
Intact cells
-
This compound
-
PBS and lysis buffer
-
Thermal cycler
-
Antibodies against the target protein
-
Western blotting or ELISA reagents
b. Procedure:
-
Cell Treatment: Treat intact cells with the sulfonyl chloride probe or vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling.[3]
-
Lysis: Lyse the cells to release soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet denatured, aggregated proteins.[3]
-
Quantification: Collect the supernatant and quantify the amount of the soluble target protein by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement and stabilization.
Visualizations
The following diagrams illustrate key workflows and concepts in cross-reactivity studies.
Caption: Experimental workflow for probe selectivity assessment.
Caption: Hypothetical signaling pathway showing an off-target effect.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 4-Bromo-2-methoxybenzene-1-sulfonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for sulfonyl chlorides.
Immediate Safety and Handling Precautions
This compound is a corrosive solid that is water-reactive.[1] Contact with water can liberate toxic and corrosive gases.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of sulfonyl chlorides. These values are based on data for analogous compounds and should be considered as guidelines.
| Parameter | Value/Recommendation | Source(s) |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution | [3][4] |
| Molar Equivalents of Base | At least 5-10 molar equivalents relative to the sulfonyl chloride | [4] |
| Reaction Condition | Ice bath to manage exothermic reaction | [3][4] |
| Reaction Time | Minimum 30-60 minutes of stirring after addition is complete | [4] |
| Final pH Verification | Neutral or slightly basic (pH 7-9) | [4] |
| Spill Absorbent Material | Inert, non-combustible material (e.g., sand, earth, vermiculite) | [3][5] |
Experimental Protocols for Disposal
The disposal strategy for this compound depends on the quantity of the waste. Small, residual amounts from cleaning glassware can be neutralized in the lab, while bulk quantities and contaminated materials must be disposed of as hazardous waste.
Protocol 1: Neutralization of Small, Residual Quantities
This protocol is intended only for small amounts of residual this compound, for instance, from rinsing glassware.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a sufficient volume of a 5-10% sodium bicarbonate solution. Place the beaker in an ice bath on a stir plate and begin vigorous stirring.[3][4]
-
Slow Addition: Carefully and slowly add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[4] Caution: The reaction is exothermic and will release gas. The rate of addition must be controlled to prevent excessive foaming and temperature increase.[3][4]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[4]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Use pH paper to test the aqueous layer and confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more basic solution.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container in accordance with institutional and local regulations.[4]
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and any materials used to clean up spills must be treated as hazardous waste.[3] Do not attempt to neutralize bulk quantities in the lab.
Methodology:
-
Waste Segregation: Collect the this compound waste in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]
-
Container and Labeling: Ensure the waste is in a compatible, tightly sealed, and clearly labeled hazardous waste container.[4] The label must include the full chemical name and all associated hazards (e.g., Corrosive, Water-Reactive).[4]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][3][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for the two primary disposal scenarios.
Caption: Logical workflow for the neutralization of small residual quantities.
Caption: Procedural flow for the disposal of bulk quantities.
References
Essential Safety and Operational Guide for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. It is intended for laboratory professionals to ensure safe and efficient use of this chemical.
Personal Protective Equipment (PPE)
Given the hazardous nature of similar sulfonyl chlorides, which cause severe skin burns and eye damage, stringent adherence to PPE protocols is mandatory.[1][2][3] Contact with water can also liberate toxic gas.[4]
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is necessary for splash protection.[4][5][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and remove them carefully to avoid skin contamination.[5][7] |
| Skin and Body Protection | Laboratory coat. | A flame-resistant or 100% cotton lab coat should be worn and buttoned to protect against splashes.[5][8] |
| Respiratory Protection | NIOSH-approved respirator. | Required if working outside of a fume hood, if dust is generated, or if ventilation is inadequate. A respirator with particulate filters (e.g., P3/EN 143) is recommended.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and prevent contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[5]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.[5]
-
Weighing: Use a clean, dedicated spatula and weigh boat. Handle the solid material with care to minimize dust generation.[5]
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent. Avoid splashing.
-
Storage: Store the compound in a dry, cool, and well-ventilated place in a tightly closed container. It should be stored in a corrosives area, away from incompatible materials such as acids, bases, water, and strong oxidizing agents.[4][9]
-
Post-Handling: Wash hands thoroughly after handling the chemical, even if gloves were worn.[7] Contaminated clothing should be removed and washed before reuse.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Unused product and contaminated materials (e.g., gloves, weigh boats) should be collected in a suitable, sealed, and clearly labeled container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[10] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
Emergency Procedures
Immediate and appropriate action is required in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
Spill Management
In the event of a spill, avoid generating dust and do not expose the spill to water.[4][10] Absorb the spill with inert material such as sand or vermiculite, then collect it into a sealed container for hazardous waste disposal.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.cn]
- 2. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-cyanobenzene-1-sulfonyl chloride | C7H3BrClNO2S | CID 17978377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.fr [fishersci.fr]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
